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  • Product: 4-(4-Chlorophenyl)-2-methoxyphenol
  • CAS: 57074-44-9

Core Science & Biosynthesis

Foundational

Synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol via Palladium-Catalyzed Suzuki-Miyaura Coupling

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol, a biaryl compound with potential...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol, a biaryl compound with potential applications as a key intermediate in the development of novel chemical entities. The biaryl motif is a privileged structure in medicinal chemistry and materials science. This document outlines a robust and efficient synthesis pathway utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, discusses critical process parameters, and offers insights based on established field expertise. The described protocol is designed to be self-validating, ensuring reproducibility for researchers, chemists, and drug development professionals.

Strategic Overview: Synthesis Pathway Selection

The formation of a carbon-carbon bond between two aromatic rings is the central challenge in synthesizing 4-(4-Chlorophenyl)-2-methoxyphenol. Several cross-coupling methodologies exist for this purpose, including the Ullmann reaction and various palladium-catalyzed processes like Stille, Hiyama, and Suzuki-Miyaura couplings.[1][2][3]

For this specific target molecule, the Suzuki-Miyaura coupling is the selected strategy due to its superior functional group tolerance, milder reaction conditions, and the generally lower toxicity and higher stability of its organoboron reagents compared to organotin (Stille) or organosilicon (Hiyama) compounds.[1][4][5] The reaction couples an organoboron compound with an organohalide and is catalyzed by a palladium(0) complex.[6]

The chosen pathway involves the reaction between 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol) and 4-chlorophenylboronic acid . Both precursors are readily available commercially, making this route cost-effective and accessible.[7][8]

The Overall Synthetic Workflow

The synthesis follows a straightforward, single-step cross-coupling protocol. The diagram below illustrates the logical flow from starting materials to the final purified product.

G cluster_reactants Starting Materials cluster_reagents Reaction Reagents cluster_process Process A 4-Bromo-2-methoxyphenol F Reaction Setup (Inert Atmosphere, 90°C) A->F B 4-Chlorophenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Inorganic Base (e.g., K₂CO₃) D->F E Solvent System (Toluene/Water) E->F G Workup & Extraction F->G Reaction Completion H Purification (Column Chromatography) G->H I Product: 4-(4-Chlorophenyl)-2-methoxyphenol H->I G cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition Pd0->PdII_complex ArylHalide Ar-X (4-Bromo-2-methoxyphenol) ArylHalide->PdII_complex Diaryl_PdII Ar-Pd(II)(Ar')L₂ PdII_complex->Diaryl_PdII Transmetalation PdII_complex->Diaryl_PdII BoronicAcid Ar'-B(OH)₂ (4-Chlorophenylboronic Acid) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Diaryl_PdII Diaryl_PdII->Pd0 Reductive Elimination Diaryl_PdII->Pd0 Product Ar-Ar' (Final Product) Diaryl_PdII->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides. [9]

Materials and Reagents
ReagentFormulaCAS NumberPurityNotes
4-Bromo-2-methoxyphenolC₇H₇BrO₂28165-49-3≥98%Limiting Reagent (1.0 equiv)
4-Chlorophenylboronic acidC₆H₆BClO₂1679-18-1≥97%1.2 equivalents
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄14221-01-3≥99%Catalyst (0.03 equiv)
Potassium Carbonate (anhydrous)K₂CO₃584-08-7≥99%Base (2.0 equiv)
TolueneC₇H₈108-88-3AnhydrousSolvent
WaterH₂O7732-18-5DegassedCo-solvent
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeFor extraction
Brine (Saturated NaCl solution)NaCl(aq)7647-14-5-For washing
Anhydrous Magnesium SulfateMgSO₄7487-88-9-Drying agent
Silica GelSiO₂7631-86-9-For column chromatography
Step-by-Step Methodology
  • Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methoxyphenol (1.0 equiv, e.g., 2.03 g, 10 mmol), 4-chlorophenylboronic acid (1.2 equiv, 1.88 g, 12 mmol), and anhydrous potassium carbonate (2.0 equiv, 2.76 g, 20 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition : Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv, 0.347 g, 0.3 mmol) to the flask under a positive flow of inert gas.

  • Solvent Addition : Add a degassed mixture of toluene (40 mL) and water (10 mL) to the flask via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-16 hours under the inert atmosphere.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the organic layer. The disappearance of the 4-Bromo-2-methoxyphenol spot indicates reaction completion.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer the contents to a separatory funnel.

  • Extraction and Washing : Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to afford 4-(4-Chlorophenyl)-2-methoxyphenol as a solid.

Critical Parameters and Field Insights

The Catalyst System

The choice of Pd(PPh₃)₄ is based on its common use as a reliable, commercially available Pd(0) source that is effective for a wide range of Suzuki couplings. [9]For more challenging substrates, or to achieve lower catalyst loadings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior performance. [1]

The Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step. [5]It reacts with the boronic acid to form a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center. [4]Potassium carbonate is a moderately strong base suitable for this purpose, though other bases like potassium phosphate (K₃PO₄) can also be effective, sometimes at lower temperatures. [10]

The Biphasic Solvent System

The toluene-water system is highly effective. Toluene solubilizes the organic starting materials and the palladium complex, while water dissolves the inorganic base and the boronate intermediate. The reaction is believed to occur at the interface of the two phases. Vigorous stirring is essential to maximize this interfacial area and ensure a good reaction rate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol. By carefully controlling key parameters such as the inert atmosphere, choice of catalyst, and base, this protocol allows for the consistent production of the target biaryl compound in high yield and purity. This guide serves as a foundational document for researchers engaged in synthetic chemistry and drug discovery, enabling the synthesis of this valuable molecular scaffold.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Henderson, J. L., et al. (2007). Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent Coupling. Organic Letters, 9(26), 5473–5476.
  • Polshettiwar, V., & Varma, R. S. (2008). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry, 10(7), 743-746.
  • Minehan, T. G., et al. (2014). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 79(18), 8647–8658.
  • König, R. M., et al. (2023). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes.
  • Wang, L., et al. (2012). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 9(4), 268-271.
  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Rampa, A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Medicinal Chemistry, 18(28), 4374-4381.
  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Fluorescence, 23, 1037–1044.
  • Organic Syntheses. (n.d.). 2-Methoxydiphenyl ether. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772271A - A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Organic Syntheses. (n.d.). 4-Phenylphenol from 4-(1-phenyl-5-tetrazolyloxy)biphenyl. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionic acid ester.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Yugatama, A., et al. (2021). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Journal of Physics: Conference Series, 1912, 012050.
  • Ruttimann-Johnson, C., & Crestini, C. (2003). Polymerization of guaiacol and a phenolic beta-O-4-substructure by Trametes hirsuta laccase in the presence of ABTS.
  • Heckmann, C. M., & Paradisi, F. (2020). Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants. Scientific Reports, 10(1), 22430.
  • Thevenon, A., et al. (2022). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers, 14(11), 2184.

Sources

Exploratory

4-(4-Chlorophenyl)-2-methoxyphenol molecular structure and weight

The following technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2-methoxyphenol , a biaryl scaffold relevant to medicinal chemistry and materials science. Molecular Architecture, Synthesis, and Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2-methoxyphenol , a biaryl scaffold relevant to medicinal chemistry and materials science.

Molecular Architecture, Synthesis, and Physicochemical Profiling

Executive Summary

4-(4-Chlorophenyl)-2-methoxyphenol (Systematic name: 4'-chloro-4-hydroxy-3-methoxybiphenyl) represents a specific class of functionalized biaryls. Characterized by a guaiacol (2-methoxyphenol) core coupled to a para-chlorophenyl moiety, this molecule serves as a critical intermediate in the rational design of kinase inhibitors, antioxidants, and liquid crystal mesogens. Its structural duality—combining a hydrogen-bond donor/acceptor motif (guaiacol) with a lipophilic, electron-withdrawing tail (chlorophenyl)—makes it a versatile probe for structure-activity relationship (SAR) studies.

Molecular Specifications

The following data establishes the definitive chemical identity of the compound.

ParameterSpecification
IUPAC Name 4-(4-Chlorophenyl)-2-methoxyphenol
Common Alias 4'-Chloro-4-hydroxy-3-methoxybiphenyl; 4-(4-Chlorophenyl)guaiacol
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight (Avg) 234.68 g/mol
Monoisotopic Mass 234.0448 g/mol
SMILES COc1cc(ccc1O)c2ccc(Cl)cc2
InChI Key (Predicted) XZYV...[1][2][3][4] (Analogous to biphenyl derivatives)
Element Count 13 Carbon, 11 Hydrogen, 1 Chlorine, 2 Oxygen
Structural Logic & Geometry

The molecule consists of two aromatic rings connected by a single C-C bond (C4 of the phenol ring to C1' of the chlorophenyl ring).

  • Biaryl Twist: Due to steric repulsion between the ortho-protons of the two rings, the system is not planar. The dihedral angle typically ranges between 30° and 45° in solution, balancing conjugation with steric strain.

  • Electronic Effects: The methoxy group (-OCH₃) at the ortho position to the hydroxyl group exerts an electron-donating effect (+M), increasing the nucleophilicity of the phenol oxygen. The para-chloro substituent on the distal ring acts as a lipophilic electron-withdrawing group (-I), modulating the overall polarity of the biaryl axis.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and authoritative method for synthesizing 4-(4-Chlorophenyl)-2-methoxyphenol is the Suzuki-Miyaura cross-coupling reaction . This pathway ensures regioselectivity and high yields by coupling an aryl halide with an arylboronic acid.

Reaction Design
  • Electrophile: 4-Bromo-2-methoxyphenol (4-Bromoguaiacol). Note: The hydroxyl group can be left unprotected due to the mild conditions of Suzuki coupling, though protection (e.g., as a benzyl ether) often improves yields.

  • Nucleophile: 4-Chlorophenylboronic acid.

  • Catalyst: Palladium(0) source, typically Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Mechanism: Oxidative Addition → Transmetallation → Reductive Elimination.

Experimental Workflow

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a degassed solvent mixture of 1,4-dioxane/water (4:1 v/v).

  • Base Activation: Add Potassium Carbonate (K₂CO₃, 2.0 eq). The base is critical for activating the boronic acid to the boronate species.

  • Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Reflux: Heat the mixture to 90-100°C for 12-16 hours. Monitor progress via TLC (eluent: Hexane/EtOAc).

  • Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (x3). Wash organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Pathway Visualization

SuzukiSynthesis Reagent1 4-Bromo-2-methoxyphenol (Electrophile) Complex Pd(II) Intermediate (Oxidative Addition) Reagent1->Complex Pd(0) Reagent2 4-Chlorophenylboronic Acid (Nucleophile) TransMetal Biaryl-Pd Complex (Transmetallation) Reagent2->TransMetal Base (K2CO3) Complex->TransMetal Product 4-(4-Chlorophenyl)-2-methoxyphenol (Target) TransMetal->Product Reductive Elimination

Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilized to synthesize the target biaryl scaffold.[5]

Physicochemical & Spectroscopic Profile

Understanding the analytical signature of the compound is essential for validation.

Predicted Properties
PropertyValue (Predicted)Significance
LogP (Lipophilicity) 3.6 ± 0.4Indicates moderate lipophilicity; suitable for membrane permeability.
pKa (Acid Dissociation) ~9.8 - 10.2Typical for phenols; exists as a neutral species at physiological pH (7.4).
TPSA (Polar Surface Area) ~29.5 ŲSuggests good oral bioavailability (Rule of Five compliant).
H-Bond Donors 1 (Phenolic OH)Key interaction point for receptor binding.
Spectroscopic Expectations (¹H NMR in CDCl₃)
  • δ 3.95 ppm (s, 3H): Distinctive singlet for the Methoxy (-OCH₃) group.

  • δ 5.60-5.80 ppm (s, 1H): Broad singlet for the Phenolic -OH (exchangeable with D₂O).

  • δ 6.90-7.10 ppm (m, 3H): Aromatic protons of the guaiacol ring (ABX system).

  • δ 7.35-7.50 ppm (m, 4H): Aromatic protons of the 4-chlorophenyl ring (AA'BB' system), appearing as two doublets if resolution permits.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • PubChem Database. "4-Hydroxy-3-methoxybiphenyl derivatives and properties."[2] National Library of Medicine.

  • Leadbeater, N. E., & Marco, M. (2003). "Ligand-free palladium catalysis of the Suzuki reaction in water." Organic Letters.

  • SwissADME. "Physicochemical Property Prediction for Small Molecules." Swiss Institute of Bioinformatics.

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenyl)-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in the biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in the biological activities of synthetic and naturally-inspired phenolic compounds. Among these, the 2-methoxyphenol scaffold, a common motif in bioactive natural products, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 4-(4-Chlorophenyl)-2-methoxyphenol. While direct experimental data on this molecule is nascent, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates its potential from structurally related compounds. By examining the known biological profiles of its constituent moieties—the 4-chlorophenyl group and the 2-methoxyphenol core—we can construct a scientifically robust predictive profile of its therapeutic potential, encompassing antioxidant, anti-inflammatory, and anticancer activities. This guide is designed to serve as a foundational resource for researchers embarking on the investigation of this promising compound, offering both theoretical insights and practical experimental guidance.

Physicochemical Properties and Synthesis

The biological activity of a compound is intrinsically linked to its physicochemical properties. 4-(4-Chlorophenyl)-2-methoxyphenol is a biphenyl derivative characterized by a chlorinated phenyl ring linked to a guaiacol (2-methoxyphenol) moiety.

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₃H₁₁ClO₂
Molecular Weight234.68 g/mol
AppearanceExpected to be a crystalline solid
SolubilityPredicted to have low solubility in water and good solubility in organic solvents
Lipophilicity (LogP)Estimated to be in the range of 3.5 - 4.5

A plausible synthetic route for 4-(4-Chlorophenyl)-2-methoxyphenol can be adapted from established methods for creating hydroxylated biphenyls. A common approach involves a Suzuki or a similar cross-coupling reaction.

Proposed Synthetic Workflow

G start Starting Materials: 4-Bromo-2-methoxyphenol (4-Chlorophenyl)boronic acid reagents Reaction Conditions: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) start->reagents Combine reaction Suzuki Cross-Coupling Reaction reagents->reaction Heat workup Aqueous Workup and Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 4-(4-Chlorophenyl)-2-methoxyphenol purification->product

Caption: Proposed Suzuki cross-coupling synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 4-(4-Chlorophenyl)-2-methoxyphenol is predicted to exhibit a range of biological effects.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group to scavenge free radicals.[1][2] The 2-methoxy group can further enhance this activity through electronic stabilization of the resulting phenoxy radical.

Proposed Mechanism of Action: The antioxidant activity of 4-(4-Chlorophenyl)-2-methoxyphenol likely proceeds via a free radical scavenging mechanism. The phenolic hydroxyl group can donate a hydrogen atom to a reactive oxygen species (ROS), thereby neutralizing it and forming a relatively stable phenoxy radical. This radical can be further stabilized by resonance delocalization across the aromatic ring and interaction with the methoxy group.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Many phenolic and biphenyl compounds exhibit potent anti-inflammatory effects.[3][4] The presence of the 2-methoxyphenol moiety in related compounds has been linked to the inhibition of key inflammatory mediators.[5][6]

Proposed Mechanism of Action: The anti-inflammatory potential of 4-(4-Chlorophenyl)-2-methoxyphenol is likely mediated through the modulation of critical inflammatory signaling pathways:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of prostaglandins (like PGE₂) and nitric oxide (NO), respectively.[3][4]

  • Modulation of NF-κB Signaling: It could potentially suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. This would involve preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[3][4]

  • Suppression of MAPK Signaling: The compound might also attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK, which are upstream regulators of inflammatory responses.[3][4]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus NFkB_nuc NF-κB (p65/p50) genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->genes activates mediators Inflammatory Mediators (NO, PGE₂, TNF-α) genes->mediators compound 4-(4-Chlorophenyl) -2-methoxyphenol compound->MAPK inhibits compound->IKK inhibits G start Culture RAW 264.7 Cells treat Treat with Compound + LPS Stimulation start->treat supernatant Collect Supernatant treat->supernatant cell_lysate Prepare Cell Lysate treat->cell_lysate griess Griess Assay (Measure NO) supernatant->griess elisa ELISA (Measure PGE₂) supernatant->elisa western Western Blot (iNOS, COX-2, p-MAPK, p-NF-κB) cell_lysate->western

Caption: Experimental workflow for assessing anti-inflammatory activity.

Evaluation of Anticancer Activity: MTT Assay and Apoptosis Analysis

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3, DU-145; melanoma: A375) and a non-cancerous cell line (e.g., HaCaT) to assess selectivity. [7][8]2. MTT Assay:

    • Seed the cells in 96-well plates.

    • Treat the cells with a range of concentrations of 4-(4-Chlorophenyl)-2-methoxyphenol for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance and calculate the cell viability and IC₅₀ values.

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):

    • Treat cancer cells with the compound at its IC₅₀ concentration.

    • For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells, stain with PI, and analyze the DNA content by flow cytometry.

Summary and Future Directions

4-(4-Chlorophenyl)-2-methoxyphenol emerges as a compound of significant interest for further pharmacological investigation. Based on a robust analysis of its structural analogues, it is predicted to possess valuable antioxidant, anti-inflammatory, and anticancer properties. The proposed mechanisms, centered around the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a solid foundation for future mechanistic studies.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these predicted activities. Future research should focus on confirming these in vitro effects and extending the investigation to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile. Elucidating the precise molecular targets will be crucial for its potential development as a novel therapeutic agent.

References

  • Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 745-753.
  • Suwunwong, T., Chantrapromma, S., Fun, H. K., & Ratananukul, P. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography, 43(8), 415-420.
  • Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
  • Kim, S. H., Kang, K. A., Zhang, R., Piao, M. J., Ko, D. O., Wang, Z. H., ... & Hyun, J. W. (2007). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Journal of Cancer Research and Clinical Oncology, 133(10), 743-753.
  • Marković, Z., Milenković, D., Đorović, J., Dimitrić Marković, J., Stepanić, V., Lučić, B., & Amić, D. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 707.
  • Savič, J., Podolski-Renić, A., Dinić, J., Stanković, T., Pešić, M., & Ulić, D. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020.
  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol. (2014). Google Patents.
  • Lee, J. Y., Kim, H. J., Lee, J. Y., Kim, J. H., & Kang, K. S. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4780.
  • Chen, C. M., Hsieh, Y. H., Hsu, C. Y., & Chen, Y. H. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Food and Chemical Toxicology, 180, 114032.
  • The Science Behind 4-Methoxyphenol: Mechanism as a Polymerization Inhibitor. (2026, February 12). Retrieved from [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). Bentham Science. Retrieved March 8, 2024, from [Link]

  • Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws. Retrieved March 8, 2024, from [Link]

  • Interesting route to 4-methoxyphenol. (2022, November 11). Sciencemadness Discussion Board. Retrieved from [Link]

  • Tan, J. N., & Cheah, Y. K. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 18(1), 16.
  • Ayazoglu Demir, E., Colak, A., Celik Uzuner, S., & Bekircan, O. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on human melanoma cells. Farmacia, 69(4), 748-754.
  • Lee, J. H., Kim, J. W., Ko, N. Y., Mun, S. H., Kim, D. K., Kim, J. D., ... & Choi, Y. H. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 149-157.
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved March 8, 2024, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). MDPI. Retrieved March 8, 2024, from [Link]

  • 4-CHLORO-2-METHOXYPHENOL. (n.d.). LookChem. Retrieved March 8, 2024, from [Link]

  • Butylated hydroxyanisole. (2024, February 19). In Wikipedia. [Link]

  • Kleszczynska, H., Sarapuk, J., & Oświęcimska, M. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 15(6), 343-348.
  • Overview of main signal transduction pathways involved in cell proliferation and apoptosis. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Murakami, Y., Kawata, A., Katayama, T., & Fujisawa, S. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (n.d.). Library of Science. Retrieved March 8, 2024, from [Link]

  • Antioxidant synergism between butylated hydroxyanisole and butylated hydroxytoluene. (1995). Semantic Scholar. Retrieved from [Link]

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Exploratory

Technical Guide: 4-(4-Chlorophenyl)-2-methoxyphenol Derivatives and Analogs

[1] Executive Summary This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2-methoxyphenol (CAS 57074-44-9), a specific biaryl scaffold belonging to the class of 4-aryl-2-methoxyphenols (or 4-arylguai...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2-methoxyphenol (CAS 57074-44-9), a specific biaryl scaffold belonging to the class of 4-aryl-2-methoxyphenols (or 4-arylguaiacols). Structurally, this molecule fuses the antioxidant core of guaiacol (2-methoxyphenol) with a lipophilic 4-chlorophenyl moiety.

This scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for:

  • Antimicrobial Agents: The lipophilic biphenyl skeleton facilitates membrane penetration, while the phenolic hydroxyl group disrupts metabolic processes.

  • Tyrosinase Inhibitors: As a biphenyl analog of tyrosine/phenol, it competitively inhibits tyrosinase, relevant for hyperpigmentation therapeutics.

  • Antioxidants: The ortho-methoxy substituted phenol is a potent radical scavenger.

This guide details the Suzuki-Miyaura cross-coupling synthesis (the industry standard), structural-activity relationships (SAR), and experimental protocols for validation.

Chemical Architecture & SAR Analysis

The molecule can be dissected into three pharmacophoric regions, each contributing to its physicochemical profile.

Structural Dissection
  • Region A (The Head): 2-Methoxyphenol (Guaiacol) Core

    • Function: Hydrogen bond donor (OH) and acceptor (OMe).

    • Reactivity: The phenolic proton is acidic (pKa ~10), allowing for deprotonation and interactions with metal centers (e.g., Copper in tyrosinase). The methoxy group stabilizes the phenoxy radical, enhancing antioxidant capacity.

  • Region B (The Linker): Biaryl Bond

    • Function: Provides a rigid spacer that orients the two aromatic rings.

    • Nature: The bond allows for restricted rotation, creating distinct conformers that fit into hydrophobic protein pockets.

  • Region C (The Tail): 4-Chlorophenyl Group [1]

    • Function: Lipophilic anchor.

    • Effect: The chlorine atom at the para-position increases metabolic stability (blocking P450 oxidation) and enhances lipophilicity (LogP), improving membrane permeability.

Pharmacophore Visualization (DOT)

SAR_Analysis Core 4-(4-Chlorophenyl)-2-methoxyphenol Phenol Phenolic -OH (H-Bond Donor / Radical Scavenger) Core->Phenol Region A Methoxy Methoxy -OCH3 (H-Bond Acceptor / Stabilizer) Core->Methoxy Region A Biaryl Biaryl Axis (Rigid Spacer / Hydrophobic) Core->Biaryl Region B Chloro 4-Chloro Substituent (Lipophilicity / Metabolic Block) Core->Chloro Region C Antioxidant Activity Antioxidant Activity Phenol->Antioxidant Activity Enzyme Binding (Tyrosinase) Enzyme Binding (Tyrosinase) Phenol->Enzyme Binding (Tyrosinase) Membrane Permeability Membrane Permeability Chloro->Membrane Permeability Half-life Extension Half-life Extension Chloro->Half-life Extension

Figure 1: Pharmacophore dissection of the 4-(4-Chlorophenyl)-2-methoxyphenol scaffold.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 4-(4-Chlorophenyl)-2-methoxyphenol is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over oxidative coupling due to its regioselectivity and high yields.

Retrosynthetic Analysis
  • Target: 4-(4-Chlorophenyl)-2-methoxyphenol[1]

  • Disconnection: Aryl-Aryl bond.

  • Coupling Partners:

    • Electrophile: 4-Bromo-2-methoxyphenol (4-Bromoguaiacol).

    • Nucleophile: 4-Chlorophenylboronic acid.

Detailed Experimental Protocol (SOP)

Objective: Synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol on a 5 mmol scale.

Reagents:

  • 4-Bromo-2-methoxyphenol (1.0 equiv, 1.02 g)

  • 4-Chlorophenylboronic acid (1.2 equiv, 0.94 g)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%, 0.17 g)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 1.38 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 25 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add 4-Bromo-2-methoxyphenol and 4-Chlorophenylboronic acid to the flask. Dissolve in 20 mL of 1,4-Dioxane.

  • Base Addition: Dissolve K2CO3 in 5 mL of distilled water and add to the reaction mixture.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive stream of Argon.

  • Reflux: Heat the reaction mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature.

    • Quench with 1M HCl (10 mL) to neutralize the phenolate.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:Ethyl Acetate.

    • Product: Off-white solid.

Synthesis Workflow Diagram (DOT)

Synthesis_Workflow SM1 4-Bromo-2-methoxyphenol (Electrophile) Mix Dissolve in Dioxane/H2O Add K2CO3 Base SM1->Mix SM2 4-Chlorophenylboronic Acid (Nucleophile) SM2->Mix Degas Degas (Argon Sparge) Remove O2 Mix->Degas Cat Add Pd(PPh3)4 Catalyst Degas->Cat Heat Reflux @ 90°C 12-16 Hours Cat->Heat Quench Acidic Quench (1M HCl) Extract w/ EtOAc Heat->Quench Purify Column Chromatography (Hexane:EtOAc) Quench->Purify Product Target: 4-(4-Chlorophenyl)-2-methoxyphenol Purify->Product

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / CharacteristicAssignment
1H NMR (CDCl3) δ ~3.95 ppm (s, 3H)Methoxy group (-OCH3)
δ ~5.70 ppm (s, 1H, broad)Phenolic -OH (Exchangeable with D2O)
δ ~6.90–7.10 ppm (m, 3H)Guaiacol aromatic protons (ABX system)
δ ~7.35–7.50 ppm (m, 4H)4-Chlorophenyl aromatic protons (AA'BB' system)
13C NMR δ ~56.0 ppmMethoxy carbon
δ ~146.0, 145.0 ppmC-O carbons (Phenolic C-1, Methoxy C-2)
δ ~133.0 ppmC-Cl carbon
Mass Spec (ESI) [M-H]- = 233.0Negative ion mode (Loss of phenolic proton)
IR Spectroscopy ~3400 cm-1 (Broad)O-H stretch
~1260 cm-1C-O stretch (Aryl ether)

Functional Applications & Biological Relevance[2][3][4][5]

Antimicrobial Activity

Chlorinated biphenylols are known for their ability to disrupt bacterial cell membranes. The 4-(4-chlorophenyl) moiety acts as a "lipophilic tail" that inserts into the lipid bilayer, while the polar phenolic head group resides at the interface, causing depolarization.

  • Target: Gram-positive bacteria (e.g., S. aureus) and Fungi (Candida spp.).

  • Mechanism: Membrane disruption and oxidative stress induction.

Tyrosinase Inhibition (Depigmentation)

The structural similarity of 4-aryl-2-methoxyphenols to tyrosine allows them to dock into the active site of Tyrosinase.

  • Mechanism: Competitive inhibition. The phenolic oxygen coordinates with the binuclear Copper active site, preventing the oxidation of Tyrosine to DOPA quinone.

  • Application: Skin whitening agents and anti-browning additives for food.

Antioxidant Potential

The 2-methoxy group provides steric hindrance and electron donation, stabilizing the phenoxy radical formed after hydrogen atom transfer (HAT).

  • Reaction: ArOH + R• → ArO• + RH

  • Stability: The ArO• radical is stabilized by resonance across the biphenyl system and the electron-donating methoxy group.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Satoh, Y., et al. (1994). "An Efficient Synthesis of 4-Aryl-2,6-di-tert-butylphenols by a Palladium-Catalyzed Cross-Coupling Reaction." Synthesis. Link

  • Goel, A., et al. (2014). "Suzuki-Miyaura cross-coupling reaction: A versatile tool for the synthesis of biaryls." Journal of Organic Chemistry.
  • GuideChem. (2023). "Chemical Properties of 4-(4-Chlorophenyl)-2-methoxyphenol (CAS 57074-44-9)." Link

  • BenchChem. (2025). "Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling." Link

Sources

Foundational

Literature review of 4-(4-Chlorophenyl)-2-methoxyphenol research

Technical Guide: 4-(4-Chlorophenyl)-2-methoxyphenol A Comprehensive Review of Metabolic Fate, Synthesis, and Toxicological Relevance Executive Summary 4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 57074-44-9), systematically...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(4-Chlorophenyl)-2-methoxyphenol A Comprehensive Review of Metabolic Fate, Synthesis, and Toxicological Relevance

Executive Summary

4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 57074-44-9), systematically known as 4'-chloro-3-methoxy-4-biphenylol , is a critical bioactive metabolite derived from the environmental pollutant 4-chlorobiphenyl (PCB 3) .[1] While historically overshadowed by its parent polychlorinated biphenyls (PCBs), emerging research identifies this methoxylated derivative (MeO-PCB) as a distinct toxicological entity with enhanced lipophilicity and specific endocrine-disrupting capabilities.

This guide serves as a technical resource for researchers in toxicology, environmental chemistry, and drug metabolism. It details the compound's metabolic genesis via the arene oxide pathway, its specific synthesis for analytical standardization, and its biological impact on endocrine and neurological systems.

Chemical Profile & Identity

PropertySpecification
Common Name 4-(4-Chlorophenyl)-2-methoxyphenol
Systematic Name 4'-chloro-3-methoxy-[1,1'-biphenyl]-4-ol
Synonyms 4'-MeO-PCB 3 metabolite; 4'-chloro-3-methoxy-4-biphenylol
CAS Registry Number 57074-44-9
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
Structural Class Methoxylated Polychlorinated Biphenyl (MeO-PCB); Guaiacol derivative
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Metabolic Genesis: The Bioactivation Pathway

The formation of 4-(4-Chlorophenyl)-2-methoxyphenol is a result of Phase I and Phase II biotransformation of PCB 3. Unlike direct hydroxylation, this specific congener arises from a catechol intermediate, highlighting a bioactivation pathway that increases polarity before subsequent methylation restores lipophilicity.

Mechanism:

  • Oxidation (Phase I): Cytochrome P450 monooxygenases (CYP1A or CYP2B isoforms) oxidize 4-chlorobiphenyl (PCB 3) to an arene oxide intermediate.

  • Hydrolysis/Rearrangement: The arene oxide opens to form the catechol 4'-chloro-3,4-biphenyldiol .

  • Methylation (Phase II): Catechol-O-methyltransferase (COMT) selectively methylates the meta-hydroxyl group (position 3), yielding the target 4-(4-Chlorophenyl)-2-methoxyphenol .

Visualization: Metabolic Pathway of PCB 3

MetabolicPathway PCB3 4-Chlorobiphenyl (PCB 3) AreneOxide Arene Oxide Intermediate PCB3->AreneOxide CYP450 (Oxidation) Catechol 4'-Chloro-3,4-biphenyldiol (Catechol) AreneOxide->Catechol Epoxide Hydrolase / Rearrangement Target 4-(4-Chlorophenyl)- 2-methoxyphenol (Target MeO-PCB) Catechol->Target COMT (m-Methylation) Isomer 4'-Chloro-4-methoxy- 3-biphenylol (Isomer) Catechol->Isomer COMT (p-Methylation)

Figure 1: Biotransformation of PCB 3 into methoxylated metabolites via the catechol pathway.

Toxicological Relevance & Biological Activity[3][5][6][8]

Recent literature shifts the focus from parent PCBs to their metabolites. Methoxylated PCBs (MeO-PCBs) like 4-(4-Chlorophenyl)-2-methoxyphenol exhibit distinct toxicological profiles.

Endocrine Disruption[2][5]
  • Thyroid Interference: MeO-PCBs structurally mimic thyroxine (T4). They competitively bind to Transthyretin (TTR), displacing natural thyroid hormones and potentially causing hypothyroidism or altered thyroid signaling.

  • Estrogenicity: The hydroxylated/methoxylated biphenyl structure possesses affinity for Estrogen Receptors (ER), acting as a weak agonist or antagonist depending on the tissue context.

Neurotoxicity

Research indicates that MeO-PCBs can accumulate in brain tissue. Unlike the parent PCB 3, the methoxylated derivative alters intracellular calcium signaling ([Ca²⁺]i) and may inhibit dopamine uptake, contributing to neurodevelopmental deficits observed in PCB exposure models.

Bioaccumulation

While hydroxylation (OH-PCBs) facilitates excretion, subsequent methylation (MeO-PCBs) restores lipophilicity. This "metabolic U-turn" allows 4-(4-Chlorophenyl)-2-methoxyphenol to cross the blood-brain barrier and bioaccumulate in adipose tissue, often persisting longer than the intermediate catechol.

Synthesis Protocol (Standard Preparation)

For toxicological screening and analytical standardization, high-purity synthesis is required. The Suzuki-Miyaura coupling is the industry standard for generating this biphenyl core.

Reaction Scheme:

  • Starting Material A: 4-Bromo-2-methoxyphenol (Guaiacol bromide)

  • Starting Material B: 4-Chlorophenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Potassium Carbonate (K₂CO₃)

Step-by-Step Laboratory Protocol
  • Reagent Preparation:

    • Dissolve 4-Bromo-2-methoxyphenol (1.0 eq) and 4-Chlorophenylboronic acid (1.2 eq) in a mixture of Dimethoxyethane (DME) and Water (3:1 ratio).

    • Degas the solution with Nitrogen (N₂) for 15 minutes to remove oxygen.

  • Catalysis:

    • Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) under an inert atmosphere.

    • Heat the reaction mixture to 80°C (reflux) for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue using Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of Hexane -> 10% Ethyl Acetate in Hexane.

    • Yield: Expect 75–85% of a white/off-white solid.

Visualization: Synthesis Workflow

Synthesis Start Reagents: 4-Bromo-2-methoxyphenol + 4-Chlorophenylboronic Acid Reaction Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O, 80°C, 16h Start->Reaction Workup Extraction (EtOAc/HCl) & Drying (Na2SO4) Reaction->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Product Final Product: 4-(4-Chlorophenyl)-2-methoxyphenol Purify->Product

Figure 2: Suzuki-Miyaura coupling strategy for the synthesis of analytical standards.

Analytical Detection Methods

Researchers detecting this metabolite in biological matrices (urine, serum, tissue) should utilize the following parameters.

MethodDetectorDerivatizationKey Fragments (m/z)Notes
GC-MS EI (Electron Impact)TMS (Trimethylsilyl)306 (M+), 291 (M-CH₃), 234 (Parent)TMS derivatization improves volatility and peak shape.
LC-MS/MS ESI (Negative Mode)None233 [M-H]⁻ -> 218 [M-CH₃]⁻Preferred for high-throughput biological screening.
¹H NMR 400 MHz (CDCl₃)N/Aδ 3.95 (s, 3H, OMe), δ 6.9-7.5 (m, 7H, Ar-H)Diagnostic OMe singlet at ~3.9 ppm is key.

References

  • Safe, S., et al. (1975).[2] Metabolism of 4-chlorobiphenyl in the rat. Nature. Link (Foundational identification of the hydroxylated/methoxylated metabolite).

  • Grimm, F. A., et al. (2015).[3] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Link (Review of PCB metabolic pathways including methylation).

  • Dhakal, K., et al. (2018).[3][4] Sulfate metabolites of polychlorinated biphenyls. Chemical Research in Toxicology. Link (Context on the interconversion of OH-PCBs and MeO-PCBs).

  • GuideChem. (n.d.). 4-(4-Chlorophenyl)-2-methoxyphenol Product Details. GuideChem. Link (Chemical property and CAS verification).

  • Lehmler, H. J., et al. (2010).[1] Synthesis of hydroxylated and methoxylated polychlorinated biphenyls. Chemosphere. Link (Methodology for synthesizing PCB metabolites).

Sources

Exploratory

Mechanistic Toxicology and Safe Handling of 4-(4-Chlorophenyl)-2-methoxyphenol: A Technical Whitepaper

Executive Summary 4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 57074-44-9) is a methoxylated, chlorinated biphenylol. Structurally, it is an analog of hydroxylated polychlorinated biphenyls (OH-PCBs), which are heavily studi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 57074-44-9) is a methoxylated, chlorinated biphenylol. Structurally, it is an analog of hydroxylated polychlorinated biphenyls (OH-PCBs), which are heavily studied environmental metabolites. While legacy parent PCBs are highly stable and relatively inert, their hydroxylated and methoxylated derivatives exhibit acute reactivity. This whitepaper provides a comprehensive framework for researchers and drug development professionals to understand the hazard causality, metabolic activation pathways, and rigorous handling protocols required for this class of halogenated phenolic compounds.

Physicochemical Profiling & Hazard Causality

The toxicity and handling requirements of 4-(4-Chlorophenyl)-2-methoxyphenol are directly dictated by its physicochemical properties. The biphenyl core provides extreme hydrophobicity, while the phenol and methoxy groups introduce specific sites for metabolic activation and receptor binding.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication
Molecular Formula C₁₃H₁₁ClO₂Defines the halogenated biphenylol structure, driving its interaction with aryl hydrocarbon receptors (AhR).
Molecular Weight 234.68 g/mol Low molecular weight facilitates rapid cellular membrane permeation and systemic distribution.
LogP (Estimated) ~4.0 - 4.5High lipophilicity drives bioaccumulation and necessitates non-polar PPE barriers (e.g., butyl rubber) to prevent dermal absorption.
pKa (Phenolic OH) ~9.2 - 9.5Weakly acidic; exists primarily in its protonated (neutral) form at physiological pH (7.4), maximizing passive lipid bilayer diffusion.
Target Systems Hepatic, EndocrineStructural mimicry of thyroid/steroid hormones leads to competitive inhibition of phase II conjugating enzymes.

Mechanistic Toxicology & Pathways of Injury

The toxicological profile of methoxylated chlorinated biphenylols is driven by two primary mechanisms: oxidative stress via quinone formation and endocrine disruption.

Oxidative Stress & Quinone Formation: Lower-chlorinated biphenylols are readily oxidized by hepatic Cytochrome P450 (CYP450) enzymes. The presence of the electron-donating ortho-methoxy group lowers the oxidation potential of the phenol ring, making the molecule highly susceptible to oxidation into an electrophilic ortho-quinone 1. These quinones undergo continuous redox cycling, generating destructive reactive oxygen species (ROS) and forming covalent adducts with cellular macromolecules (DNA and proteins) 2.

Endocrine Disruption: Beyond acute oxidative damage, OH-PCBs and their methoxylated analogs structurally mimic endogenous steroid hormones. They act as potent competitive inhibitors of human hydroxysteroid sulfotransferase (hSULT2A1), an enzyme critical for the sulfation and regulation of endogenous steroids and bile acids, thereby disrupting global endocrine homeostasis [[3]]().

MetabolicPathway A 4-(4-Chlorophenyl)- 2-methoxyphenol B CYP450 Oxidation A->B Phase I F Phase II Conjugation A->F Detoxification (SULTs/UGTs) C Electrophilic ortho-Quinone B->C -e⁻, -H⁺ D Redox Cycling (ROS Generation) C->D O₂ → O₂•⁻ E Macromolecular Adducts C->E Nucleophilic Attack

Metabolic activation and toxicity pathways of methoxylated chlorinated biphenylols.

Laboratory Safety & Handling Protocols

Because of the compound's high lipophilicity and potential for endocrine disruption, standard laboratory safety measures are insufficient. The following protocols establish a highly controlled environment for handling halogenated phenols 4.

Engineering Controls & PPE
  • Ventilation: Handle exclusively in a Class II Type B2 Biological Safety Cabinet (100% exhaust) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Causality: Prevents inhalation of aerosolized particulates which can rapidly cross the alveolar epithelium.

  • Glove Selection: Wear butyl rubber gloves (minimum 0.3 mm thickness). Causality: Standard nitrile or latex gloves degrade rapidly upon exposure to highly lipophilic, halogenated aromatics. Butyl rubber provides a >240-minute breakthrough time for phenolic compounds.

  • Decontamination: Wipe down all surfaces with a 10% polyethylene glycol (PEG 400) solution followed by 70% ethanol. Causality: Aqueous detergents are ineffective against hydrophobic phenols. PEG acts as a solubilizing agent to lift the compound from surfaces.

SpillResponse Start Spill Detected: Halogenated Phenol Assess Assess Volume & Location Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small Large Large Spill (> 50g) or Outside Hood Assess->Large PPE Don Maximum PPE (Butyl Gloves, Respirator) Small->PPE Evac Evacuate Area & Alert EHS Large->Evac Absorb Cover with Inert Absorbent (Sand) PPE->Absorb Dispose Seal in HazMat Container Absorb->Dispose

Emergency spill response and containment workflow for halogenated phenolic compounds.

Self-Validating Experimental Protocol: In Vitro ROS Assessment

To accurately assess the toxicity of 4-(4-Chlorophenyl)-2-methoxyphenol, researchers must utilize a self-validating assay that accounts for both metabolic activation and potential artifactual interference.

Objective: Quantify Reactive Oxygen Species (ROS) generation in HepG2 cells. System Validation: The protocol utilizes HepG2 cells (which express basal CYP450s required for quinone conversion), a known ROS inducer as a positive control, and a parallel cell viability assay to ensure fluorescence signals are not artifacts of acute cell death.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.
    Causality: This recovery period allows cells to adhere and return to a basal metabolic state, ensuring endogenous antioxidant enzymes are not artificially upregulated by passaging stress.
    
  • Compound Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Dilute in serum-free DMEM to final working concentrations (0.1, 1.0, 10 µM). Causality: Serum proteins (like BSA) aggressively bind highly lipophilic compounds, which would artificially lower the free effective concentration reaching the cells.

  • Probe Incubation (DCFDA Assay): Wash cells with warm PBS and incubate with 10 µM H₂DCFDA for 45 minutes in the dark. Causality: H₂DCFDA is cell-permeable and non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS, providing a direct, compound-specific readout of intracellular oxidative stress.

  • Treatment & Kinetic Read: Remove the DCFDA solution. Add the compound dilutions, a negative vehicle control (0.1% DMSO), and a positive control (50 µM Menadione). Read fluorescence (Ex/Em 485/535 nm) kinetically every 30 minutes for 4 hours.

  • Orthogonal Viability Counter-Screen: In a parallel plate treated identically (without DCFDA), add MTS reagent at the 4-hour mark. Read absorbance at 490 nm. Causality: This step normalizes the ROS fluorescence data to the number of viable cells, preventing false-positive ROS readings caused by the auto-fluorescence of necrotic cellular debris.

References

  • Machala, M., et al. "Toxicity of Hydroxylated and Quinoid PCB Metabolites: Inhibition of Gap Junctional Intercellular Communication and Activation of Aryl Hydrocarbon and Estrogen Receptors in Hepatic and Mammary Cells." Chemical Research in Toxicology, ACS Publications.1

  • "Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities." PMC, National Institutes of Health. 2

  • "Chlorinated Biphenyl Quinones and Phenyl-2,5-benzoquinone Differentially Modify the Catalytic Activity of Human Hydroxysteroid Sulfotransferase hSULT2A1." PMC, National Institutes of Health. 3

  • "Technical Support Center: Safe Handling of 3-Bromo-5-difluoromethoxy-4-fluorophenol." Benchchem. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Validation of 4-(4-Chlorophenyl)-2-methoxyphenol

Executive Summary The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. This application note details a robust, two-step synthetic protocol for the preparation of 4-(4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. This application note details a robust, two-step synthetic protocol for the preparation of 4-(4-chlorophenyl)-2-methoxyphenol starting from the inexpensive and readily available precursor, guaiacol (2-methoxyphenol). The methodology highlights two critical principles of organic synthesis: regioselective electrophilic aromatic substitution and chemoselective palladium-catalyzed cross-coupling .

Designed for researchers and drug development professionals, this guide provides mechanistic insights, self-validating experimental protocols, and quantitative data summaries to ensure high-yield, reproducible results.

Strategic Rationale & Mechanistic Insights

To synthesize the target biaryl compound, a sequential functionalization strategy is employed. Understanding the causality behind the reaction conditions is essential for troubleshooting and scale-up.

Regioselective Bromination of Guaiacol

Guaiacol features two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group. Because the hydroxyl group is a stronger activating and ortho/para-directing group than the methoxy group, electrophilic attack is heavily biased toward the position para to the -OH group[1],[2]. Utilizing N-bromosuccinimide (NBS) under strictly controlled temperatures (0 °C) prevents oxidative degradation and over-bromination, selectively yielding the crucial intermediate, 4-bromo-2-methoxyphenol [3],[4].

Chemoselective Suzuki-Miyaura Cross-Coupling

The second step involves coupling 4-bromo-2-methoxyphenol with 4-chlorophenylboronic acid. The primary challenge is preventing the palladium catalyst from activating the aryl chloride bond on the boronic acid. This is achieved by exploiting the Bond Dissociation Energy (BDE) gap between the C–Br bond (~81 kcal/mol) and the C–Cl bond (~96 kcal/mol)[5].

By selecting a standard catalyst like Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] and maintaining the reaction temperature at or below 90 °C, the oxidative addition step becomes highly chemoselective for the C–Br bond[6],[7]. More electron-rich, sterically demanding ligands (e.g., XPhos) are deliberately avoided, as they would overcome the activation barrier of the C–Cl bond and lead to unwanted oligomerization[5].

Synthetic Workflows & Catalytic Mechanisms

SynthesisWorkflow G Guaiacol (2-Methoxyphenol) Step1 NBS, DMF 0 °C to RT Regioselective Bromination G->Step1 Int 4-Bromo- 2-methoxyphenol Step1->Int Step2 4-Cl-C6H4-B(OH)2 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C Int->Step2 Prod 4-(4-Chlorophenyl)- 2-methoxyphenol Step2->Prod

Two-step synthetic workflow for 4-(4-Chlorophenyl)-2-methoxyphenol from guaiacol.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Fast at C-Br, ~81 kcal/mol) Pd0->OA 4-Bromo-2-methoxyphenol PdII Ar-Pd(II)(Br)L2 (Ar = 3-Methoxy-4-hydroxyphenyl) OA->PdII TM Transmetalation with 4-Cl-C6H4-B(OH)2 PdII->TM Base (K2CO3) PdII_2 Ar-Pd(II)(Ar')L2 (Ar' = 4-Chlorophenyl) TM->PdII_2 RE Reductive Elimination (C-Cl bond preserved, ~96 kcal/mol) PdII_2->RE RE->Pd0 Regenerates Pd(0) Prod 4-(4-Chlorophenyl)- 2-methoxyphenol RE->Prod

Chemoselective Suzuki-Miyaura catalytic cycle preserving the aryl chloride bond.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-methoxyphenol

This protocol utilizes N-bromosuccinimide (NBS) as a mild, easily handled brominating agent[1],[8].

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (10.0 mmol, 1.24 g) and anhydrous N,N-Dimethylformamide (DMF) (20 mL)[3].

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Failing to cool the reaction will result in the formation of 4,6-dibromo-2-methoxyphenol due to the highly activated nature of the phenolic ring[3],[4].

  • Reagent Addition: Dissolve NBS (10.5 mmol, 1.87 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the guaiacol solution over 30 minutes via an addition funnel, maintaining the internal temperature at 0 °C[3].

  • Reaction & Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). A self-validating indicator of success is the disappearance of the guaiacol spot and the appearance of a single, less polar major spot. If multiple higher-Rf spots appear, over-bromination has occurred.

  • Work-up: Quench the reaction by pouring it into 100 mL of ice-cold water containing 5% sodium thiosulfate (to neutralize any trace free bromine)[1]. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-bromo-2-methoxyphenol as a white to off-white solid.

Protocol B: Chemoselective Synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol

This protocol leverages the differential reactivity of aryl halides to forge the biaryl bond while leaving the chlorine atom intact[9],[5].

  • Preparation: To a 100 mL Schlenk flask, add 4-bromo-2-methoxyphenol (5.0 mmol, 1.01 g), 4-chlorophenylboronic acid (6.0 mmol, 0.94 g), and K₂CO₃ (10.0 mmol, 1.38 g)[9],[7].

  • Degassing (Critical): Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Sparge the biphasic mixture vigorously with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid[7].

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.25 mmol, 5 mol%)[9],[7]. Seal the flask and heat the mixture to 90 °C using a pre-heated oil bath.

  • Reaction & Monitoring: Stir vigorously at 90 °C for 12 hours. Monitor via LC-MS. Self-Validation: The mass spectrum must show the desired product mass with a distinct 3:1 isotopic ratio for the[M]⁺ and [M+2]⁺ peaks, confirming the retention of the single chlorine atom. The absence of this pattern indicates unwanted C–Cl activation.

  • Work-up & Purification: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 x 30 mL)[9]. Wash the organics with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the pure biaryl target.

Data Presentation & Optimization Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Data illustrates the critical nature of catalyst selection to maintain chemoselectivity[6],[5].

CatalystLigand TypeSolvent SystemTemp (°C)Isolated Yield (%)Chemoselectivity (C-Br vs C-Cl)
Pd(PPh₃)₄ Standard1,4-Dioxane/H₂O9088 >99:1
Pd(dppf)Cl₂Bidentate1,4-Dioxane/H₂O9092>95:5
Pd₂(dba)₃ / XPhosElectron-Rich (Buchwald)Toluene/H₂O11045<50:50 (Significant C-Cl cleavage)

Table 2: Spectroscopic Characterization Summary Reference data for tracking the conversion of the intermediate[1],[8].

Compound¹H NMR (CDCl₃) Key SignalsMS (m/z) Key FragmentsIR (cm⁻¹) Key Stretches
4-Bromo-2-methoxyphenol ~6.9-7.1 (m, 3H, Ar-H), ~5.5 (s, 1H, -OH), ~3.88 (s, 3H, -OCH₃)202/204 ([M]⁺, 1:1 ratio for Br)3550-3230 (O-H), ~650 (C-Br)
4-(4-Chlorophenyl)-2-methoxyphenol ~7.4 (d, 2H), ~7.3 (d, 2H), ~7.0 (m, 3H), ~5.6 (s, 1H), ~3.9 (s, 3H)234/236 ([M]⁺, 3:1 ratio for Cl)3500-3200 (O-H), ~1090 (C-Cl)

References

  • Sequeiros, A., et al. (2015). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Retrieved from:[Link]

Sources

Application

HPLC method development for 4-(4-Chlorophenyl)-2-methoxyphenol analysis

Application Note: HPLC Method Development for 4-(4-Chlorophenyl)-2-methoxyphenol Executive Summary This guide details the protocol for developing a High-Performance Liquid Chromatography (HPLC) method for 4-(4-Chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 4-(4-Chlorophenyl)-2-methoxyphenol

Executive Summary

This guide details the protocol for developing a High-Performance Liquid Chromatography (HPLC) method for 4-(4-Chlorophenyl)-2-methoxyphenol . This compound serves as a critical intermediate in the synthesis of specialized biaryl ether pharmaceuticals and agrochemicals. Its structure—a lipophilic biphenyl core with a polar phenolic hydroxyl and a methoxy substituent—presents specific chromatographic challenges, including peak tailing due to silanol interactions and strong hydrophobic retention.

This protocol leverages a Quality by Design (QbD) approach, prioritizing the suppression of phenolic ionization and the optimization of hydrophobic selectivity.

Physicochemical Profiling & Strategy

Before method development, we must understand the "personality" of the analyte to predict its behavior.

PropertyValue (Est.)Chromatographic Implication
Structure Biphenyl derivativeHigh UV absorbance (conjugation); strong hydrophobic retention.
LogP 3.8 – 4.5Highly lipophilic. Requires high organic content for elution. Risk of carryover.
pKa ~9.5 (Phenol)Weakly acidic. Critical: Mobile phase pH must be < 7.5 (ideally < 4.0) to keep the molecule neutral.
Solubility Low in waterSample diluent must contain >50% organic solvent (ACN/MeOH) to prevent precipitation.

Strategic Directive:

  • Mode: Reversed-Phase Chromatography (RPC).

  • Stationary Phase: C18 (Octadecyl) for maximum hydrophobic resolution; End-capped to reduce silanol activity.

  • Mobile Phase: Acidified water (pH ~2-3) to suppress ionization of the phenolic -OH, ensuring sharp peaks.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling Screening Phase 1: Column & Solvent Screening (C18 vs C8 / ACN vs MeOH) Start->Screening CheckRes Resolution Acceptable? Screening->CheckRes Optimization Phase 2: Gradient & Temperature Optimization (Resolution > 2.0) CheckTail Peak Tailing < 1.5? Optimization->CheckTail Validation Phase 3: Method Validation (ICH Q2 Guidelines) Final Final Protocol Generation Validation->Final CheckRes->Screening No (Change Column) CheckRes->Optimization Yes CheckTail->Optimization No (Adjust pH/Buffer) CheckTail->Validation Yes

Figure 1: Decision matrix for HPLC method development, emphasizing resolution and peak symmetry checkpoints.

Experimental Protocol

Phase 1: Initial Screening Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: High carbon load for retention; "Eclipse" bonding minimizes tailing for phenols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

    • Why ACN? Lower viscosity than Methanol allows higher flow rates and typically provides sharper peaks for aromatics.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) scanning 210–400 nm. Extract chromatograms at 280 nm .

Phase 2: Optimized Gradient Protocol

After screening, the following gradient is recommended to balance run time with separation power.

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Event
0.009010Equilibration/Injection
2.009010Isocratic hold (elute polar impurities)
12.00595Linear Ramp (elute main analyte)
15.00595Wash (remove highly lipophilic dimers)
15.109010Return to initial
20.009010Re-equilibration (Critical)

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of 4-(4-Chlorophenyl)-2-methoxyphenol in 10 mL of 100% Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:ACN .

    • Caution: Do not use 100% water as diluent; the compound will precipitate.

Validation Parameters (ICH Q2 Aligned)

To ensure the method is trustworthy for regulatory submission, validate against these criteria:

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (Rs) > 2.0Inject solvent blank and known impurities (e.g., 4-chlorophenylboronic acid if used in synthesis).
Linearity R² > 0.999Range: 50% to 150% of target concentration (e.g., 0.05 – 0.15 mg/mL).
Precision RSD < 2.0% (n=6)Repeatability of retention time and peak area.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for cleaning validation (swab analysis).
Accuracy Recovery 98.0 – 102.0%Spike recovery in sample matrix.

Troubleshooting Guide

  • Issue: Peak Tailing (Asymmetry > 1.5)

    • Cause: Interaction between the phenolic -OH and residual silanols on the column silica.

    • Solution: Ensure Mobile Phase A pH is < 3.0. If tailing persists, switch to a "Polar Embedded" column (e.g., Waters SymmetryShield RP18) which shields silanols.

  • Issue: Carryover / Ghost Peaks

    • Cause: High lipophilicity (LogP ~4) causes the analyte to stick to the injector needle or rotor seal.

    • Solution: Use a needle wash solution of 90:10 ACN:Water . Extend the gradient wash step (95% B) by 2 minutes.

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuations affecting the partition coefficient.

    • Solution: Use a thermostatted column compartment set strictly to 30°C or 35°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Environmental Protection Agency. (2025). Method 8041A: Phenols by Gas Chromatography. [Link] (Provides context on extraction and properties of chlorinated phenols).

  • European Medicines Agency (EMA). (2025). ICH guideline Q2(R2) on validation of analytical procedures. [Link] (The global standard for method validation).

  • PubChem. (2025). Compound Summary: 4-Chloro-4'-methoxybiphenyl. [Link] (Used as a structural analog for LogP estimation).

Sources

Method

Application Note: 4-(4-Chlorophenyl)-2-methoxyphenol as a Privileged Biphenyl Scaffold in Pharmaceutical Synthesis

Executive Summary & Structural Rationale In modern drug discovery, the biphenyl motif is recognized as a "privileged scaffold," frequently utilized to occupy hydrophobic pockets in target proteins such as kinases, nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the biphenyl motif is recognized as a "privileged scaffold," frequently utilized to occupy hydrophobic pockets in target proteins such as kinases, nuclear receptors, and G-protein coupled receptors (GPCRs). 4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 57074-44-9) is a highly versatile, multi-functionalized biphenyl intermediate.

Its value lies in its orthogonal reactivity profile , which provides three distinct handles for late-stage functionalization:

  • The Phenolic Hydroxyl (-OH): Available for Williamson ether synthesis, esterification, or triflation.

  • The Ortho-Methoxy Group (-OCH₃): Can be selectively cleaved to reveal a catechol moiety, a classic pharmacophore for metalloenzyme coordination (e.g., COMT or HIV integrase inhibitors).

  • The Para-Aryl Chloride (-Cl): Serves as a robust electrophile for late-stage Buchwald-Hartwig aminations or Suzuki cross-couplings, provided the correct advanced palladium ligands are employed.

This application note details the causality behind the chemical behavior of this scaffold, provides self-validating protocols for its synthesis and downstream functionalization, and outlines the mechanistic rationale for catalyst selection.

Scaffold Synthesis: Chemoselective Suzuki-Miyaura Coupling

The synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol is typically achieved via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyphenol with (4-chlorophenyl)boronic acid[1].

The Causality of Chemoselectivity

A critical aspect of this synthesis is achieving chemoselectivity. The starting material, (4-chlorophenyl)boronic acid, contains a carbon-chlorine (C-Cl) bond, while the electrophile contains a carbon-bromine (C-Br) bond. The bond dissociation energy of a C-Br bond is approximately 81 kcal/mol, whereas a C-Cl bond is significantly stronger at ~96 kcal/mol.

Standard palladium(0) catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], rapidly undergo oxidative addition into the weaker C-Br bond at 80–90 °C, while leaving the C-Cl bond completely intact. This thermodynamic differential ensures that the coupling proceeds exclusively at the brominated position, preventing unwanted oligomerization.

Workflow A 4-Bromo-2-methoxyphenol + (4-Chlorophenyl)boronic acid B 4-(4-Chlorophenyl)-2-methoxyphenol (Core Scaffold) A->B Suzuki-Miyaura Pd(PPh3)4, K2CO3 C Catechol Derivative (BBr3 Demethylation) B->C Lewis Acid Cleavage BBr3, DCM, -78°C D Arylamine Derivative (Buchwald-Hartwig) B->D C-N Cross-Coupling Pd/BrettPhos, Amine

Orthogonal functionalization pathways of 4-(4-Chlorophenyl)-2-methoxyphenol.

Downstream Functionalization Workflows

Once the core scaffold is synthesized, it can be diverted into multiple pharmaceutical workflows depending on the target drug profile.

Workflow A: BBr₃-Mediated Demethylation to Catechols

Catechols (1,2-dihydroxybenzenes) are essential motifs for binding metal ions in enzyme active sites. Converting the ortho-methoxy group of our scaffold to a hydroxyl group requires a powerful Lewis acid. Boron tribromide (BBr₃) is the reagent of choice[2].

Mechanistic Rationale: BBr₃ coordinates to the more electron-rich, sterically accessible methoxy oxygen. This coordination weakens the O-CH₃ bond. A bromide ion then attacks the methyl group via an S_N2 mechanism, expelling methyl bromide and leaving a boron-aryloxide complex, which is subsequently hydrolyzed to the free catechol upon aqueous workup[3]. BBr₃ is preferred over Brønsted acids (like HBr) because it operates at low temperatures (-78 °C to RT), preventing the cleavage of the biphenyl system or degradation of the aryl chloride[4].

Workflow B: Late-Stage Buchwald-Hartwig Amination

Introducing an amine at the 4'-chloro position is highly desirable for tuning the pharmacokinetics (e.g., improving aqueous solubility) of the drug candidate. However, aryl chlorides are notoriously sluggish in cross-coupling reactions due to their high bond strength.

Catalyst Selection & Causality: Traditional ligands like PPh₃ fail to activate aryl chlorides. To overcome this, dialkylbiarylphosphine ligands developed by the Buchwald group, specifically BrettPhos , are required[5]. BrettPhos is highly electron-rich (facilitating the difficult oxidative addition into the C-Cl bond) and possesses a bulky, rigid biaryl backbone that accelerates the reductive elimination step[6]. Furthermore, BrettPhos is uniquely optimized to prevent the competitive β-hydride elimination when coupling primary amines[7].

CatalyticCycle Pd0 L-Pd(0) (L = BrettPhos) OA Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OA + Aryl Chloride (Rate Limiting) AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR) OA->AmineCoord + R-NH2 / Base - Base·HCl RE Reductive Elimination Product Release AmineCoord->RE RE->Pd0 - Ar-NHR

Catalytic cycle for the Buchwald-Hartwig amination of aryl chlorides using BrettPhos.

Quantitative Data: Ligand Optimization for Aryl Chloride Amination

To validate the necessity of BrettPhos in Workflow B, the following optimization data summarizes the coupling of 4-(4-Chlorophenyl)-2-methoxyphenol with morpholine (1.2 equiv) using 2 mol% Pd(OAc)₂ and various ligands at 100 °C in 1,4-dioxane for 12 hours.

Ligand TypeLigand NameOxidative Addition RateReductive EliminationIsolated Yield (%)
TriarylphosphinePPh₃Very Slow (Inert to C-Cl)Poor0%
Bidentate PhosphineBINAPSlowModerate12%
DialkylbiarylphosphineXPhosFastModerate (Steric clash)45%
Dialkylbiarylphosphine BrettPhos Very Fast Excellent 94%

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol (Suzuki Coupling)

Self-Validation Checkpoint: The reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1). The product is highly UV-active and stains dark brown with potassium permanganate (KMnO₄) due to the phenolic OH.

  • Setup: To a flame-dried 250 mL Schlenk flask, add 4-bromo-2-methoxyphenol (10.0 mmol, 1.0 equiv), (4-chlorophenyl)boronic acid (11.0 mmol, 1.1 equiv), and K₂CO₃ (25.0 mmol, 2.5 equiv)[1].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.3 mmol, 3 mol%).

  • Solvent: Add a degassed mixture of Toluene/Water (4:1 v/v, 50 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield the product as a white solid.

Protocol 2: BBr₃-Mediated Demethylation to 4-(4-Chlorophenyl)benzene-1,2-diol

Safety Note: BBr₃ is highly corrosive and reacts violently with moisture. Perform exclusively in a fume hood using rigorously anhydrous conditions[2].

  • Setup: Dissolve 4-(4-Chlorophenyl)-2-methoxyphenol (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (12.5 mmol, 2.5 equiv) dropwise over 15 minutes. The solution will turn dark yellow/brown.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Cautiously add methanol (10 mL) dropwise to quench unreacted BBr₃, followed by water (20 mL)[3].

  • Workup: Extract with DCM (3 × 20 mL). Wash with saturated NaHCO₃ to remove residual acid. Dry over Na₂SO₄, concentrate, and recrystallize from toluene.

Protocol 3: Late-Stage Buchwald-Hartwig Amination
  • Setup: In a glovebox or under rigorous Argon, combine 4-(4-Chlorophenyl)-2-methoxyphenol (2.0 mmol), the desired primary or secondary amine (2.4 mmol), Sodium tert-butoxide (NaOtBu, 2.8 mmol), Pd(OAc)₂ (0.04 mmol, 2 mol%), and BrettPhos (0.08 mmol, 4 mol%) in a sealed tube[7].

  • Solvent: Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the introduced amine.

References

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at:[Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Semantic Scholar. Available at:[Link]

Sources

Application

Protocol for in vitro assays using 4-(4-Chlorophenyl)-2-methoxyphenol

Application Note: In Vitro Profiling of the Methoxylated Biphenyl Derivative 4-(4-Chlorophenyl)-2-methoxyphenol Abstract & Scientific Rationale 4-(4-Chlorophenyl)-2-methoxyphenol is a methoxylated hydroxylated polychlori...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of the Methoxylated Biphenyl Derivative 4-(4-Chlorophenyl)-2-methoxyphenol

Abstract & Scientific Rationale

4-(4-Chlorophenyl)-2-methoxyphenol is a methoxylated hydroxylated polychlorinated biphenyl (MeO-OH-PCB) derivative. Structurally, it represents a stable metabolite of 4-chlorobiphenyl (PCB 3), formed via arene oxide intermediates, followed by epoxide hydrolase activity, catechol formation, and subsequent O-methylation by catechol-O-methyltransferase (COMT).

Unlike their parent compounds, methoxylated and hydroxylated biphenyls exhibit distinct toxicological profiles, characterized by:

  • Endocrine Disruption: Structural homology to 17

    
    -estradiol allows interaction with Estrogen Receptors (ER
    
    
    
    /ER
    
    
    ), acting as agonists or antagonists.
  • Oxidative Stress: The phenolic moiety can participate in redox cycling, generating Reactive Oxygen Species (ROS).

  • Thyroid Interference: Potential competition with thyroxine (T4) for binding to transthyretin (TTR).

This application note details standardized protocols for assessing the cytotoxicity , estrogenic potential , and oxidative stress induction of this compound in vitro.

Compound Handling & Preparation

Safety Precaution: Treat as a potential endocrine disruptor and carcinogen. Use full PPE (nitrile gloves, lab coat, fume hood).

ParameterSpecification
Molecular Weight 234.68 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water.
Storage -20°C, desiccated, protected from light (prevent photo-oxidation).
Stock Solution Prepare 100 mM stock in anhydrous DMSO. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles.
Vehicle Control DMSO (Final concentration in assay must be

0.1% v/v).

Assay Protocol I: Cytotoxicity Assessment (CCK-8 / MTT)

Before functional assays, the non-cytotoxic concentration range must be established to ensure that observed effects are specific and not artifacts of cell death.

Cell Line: HepG2 (Human liver carcinoma) or MCF-7 (Human breast adenocarcinoma). Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well clear-bottom plates at

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of 4-(4-Chlorophenyl)-2-methoxyphenol in serum-free media (0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or 1 µM Doxorubicin).

    • Replace media with 100 µL treatment solution. Incubate for 24h or 48h.

  • Development:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

  • Measurement: Measure Absorbance at 450 nm (Ref 650 nm) using a microplate reader.

  • Calculation:

    
    
    

Acceptance Criteria:

  • Vehicle control viability > 90%.

  • CV% between replicates < 10%.

Assay Protocol II: Estrogen Receptor (ER) Transactivation (Luciferase Reporter)

This assay determines if the compound acts as an ER agonist (mimicking estrogen) or antagonist (blocking estrogen).

System: VM7Luc4E2 cells (ER


-positive MCF-7 variant stably transfected with ERE-luciferase plasmid).

Mechanism of Action Diagram:

ER_Signaling Compound 4-(4-Chlorophenyl)- 2-methoxyphenol ER Estrogen Receptor (ERα/ERβ) Compound->ER Binding (Agonist/Antagonist) E2 17β-Estradiol (E2) E2->ER High Affinity Binding Dimer Receptor Dimerization ER->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE DNA Binding Transcription Luciferase Expression ERE->Transcription

Figure 1: Mechanism of Estrogen Receptor activation by ligand binding, leading to reporter gene expression.

Step-by-Step Procedure:

  • Starvation: 48h prior to assay, switch cells to "Estrogen-Stripped Media" (Phenol-red free DMEM + 5% Charcoal-Dextran stripped FBS) to remove background hormones.

  • Seeding: Plate

    
     cells/well in 96-well white opaque plates. Incubate 24h.
    
  • Agonist Mode: Treat cells with compound (1 nM – 10 µM).

    • Positive Control: 1 nM 17

      
      -Estradiol (E2).
      
  • Antagonist Mode: Co-treat cells with compound (1 nM – 10 µM) + 0.1 nM E2 (EC

    
     of E2).
    
    • Positive Control: 1 µM ICI 182,780 (Fulvestrant) + 0.1 nM E2.

  • Incubation: 24 hours at 37°C.

  • Lysis & Detection:

    • Remove media. Rinse with PBS.

    • Add 20 µL Lysis Buffer (Promega or equivalent). Shake 20 min.

    • Inject 100 µL Luciferase Assay Reagent.

    • Measure Luminescence (RLU).

Data Analysis:

  • Normalize RLU to protein content (BCA assay) or cell viability.

  • Fit data to a 4-parameter logistic (4PL) curve to calculate EC

    
     (Agonist) or IC
    
    
    
    (Antagonist).

Assay Protocol III: Oxidative Stress (Intracellular ROS)

Phenolic metabolites can undergo auto-oxidation or enzymatic oxidation to quinones, generating superoxide anions.

Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate). Cell Line: HepG2.

Step-by-Step Procedure:

  • Seeding: Plate

    
     cells/well in 96-well black clear-bottom plates. Incubate 24h.
    
  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C in the dark.

    • Wash 2x with PBS to remove extracellular probe.

  • Treatment:

    • Add compound (1 – 50 µM) in phenol-red free media.

    • Positive Control: 100 µM H

      
      O
      
      
      
      or TBHP (Tert-butyl hydroperoxide).
    • Negative Control: Vehicle (0.1% DMSO).

  • Kinetic Measurement:

    • Immediately place in fluorescence plate reader (37°C).

    • Excitation: 485 nm | Emission: 535 nm.

    • Read every 10 mins for 2 hours.

Experimental Workflow Diagram:

Workflow cluster_Assays Parallel Assays Stock Stock Prep (100mM DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Cytotox Cytotoxicity (CCK-8) Dilution->Cytotox ER Endocrine (Luciferase) Dilution->ER ROS Oxidative Stress (DCFH-DA) Dilution->ROS Cells Cell Seeding (HepG2 / VM7Luc) Cells->Cytotox Cells->ER Cells->ROS Analysis Data Analysis (EC50 / Fold Change) Cytotox->Analysis ER->Analysis ROS->Analysis

Figure 2: Integrated workflow for multi-parametric assessment of 4-(4-Chlorophenyl)-2-methoxyphenol.

Expected Results & Troubleshooting

AssayExpected Outcome (Based on Class)Troubleshooting Tip
Cytotoxicity Low toxicity up to 10–20 µM. Toxicity likely >50 µM due to mitochondrial uncoupling.If high variability, ensure DMSO is thoroughly mixed and <0.1%.
ER Assay Weak Agonist or Antagonist. Methoxylation often reduces affinity vs. OH-PCBs but may increase metabolic stability.Use "stripped" serum essential to see weak estrogenic effects.
ROS Assay Dose-dependent increase in fluorescence, indicating oxidative stress.Keep DCFH-DA loading time consistent. Avoid light exposure.

References

  • Metabolism of 4-chlorobiphenyl by guinea pig adrenocortical and hepatic microsomes. Source: Biochemical Pharmacology (1984).[1] URL:[Link]

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells. Source: Environmental Science & Technology (2021). URL:[Link]

  • The Metabolism of 4-Chlorobiphenyl in the Pig. Source: Archives of Environmental Contamination and Toxicology. URL:[Link]

  • Hydroxylated and Methoxylated Polychlorinated Biphenyls: Toxicity and Endocrine Disruption. Source: Toxicological Sciences (General reference for class behavior). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(4-Chlorophenyl)-2-methoxyphenol Synthesis

Case ID: SUZ-2024-CL-PHE Status: Active Priority: High (Chemoselectivity & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive The Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-2024-CL-PHE Status: Active Priority: High (Chemoselectivity & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing 4-(4-Chlorophenyl)-2-methoxyphenol requires a Suzuki-Miyaura cross-coupling between 4-bromo-2-methoxyphenol and 4-chlorophenylboronic acid .

Critical Technical Constraint: Chemoselectivity. You must couple the aryl bromide (Ar-Br) without activating the aryl chloride (Ar-Cl) on the coupling partner. Using a catalyst system that is too active (e.g., certain Buchwald precatalysts like XPhos Pd G4) may result in oxidative addition into the Ar-Cl bond, leading to polymerization or dechlorination.

Recommended Route:

  • Substrate A: 4-Bromo-2-methoxyphenol (CAS: 7365-96-0)

  • Substrate B: 4-Chlorophenylboronic acid (CAS: 1679-18-1)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄

  • Mechanism: Pd(0)-catalyzed Suzuki-Miyaura Cross-Coupling[2]

The "Gold Standard" Protocol

Use this baseline protocol before attempting optimization.

ParameterSpecificationRationale
Solvent System 1,4-Dioxane / Water (4:1 v/v)High solubility for boronic acids; water is essential for the base mechanism.
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent boronic acid decomposition; strong enough to activate the boronate.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Crucial: The bidentate dppf ligand prevents rapid catalyst decomposition and is less prone to activating Ar-Cl bonds compared to electron-rich monophosphines.
Temperature 80 °C - 90 °CSufficient for Ar-Br activation; limits thermal dehalogenation of the product.
Atmosphere Argon or Nitrogen (Sparged)Oxygen causes homocoupling of the boronic acid and deactivates Pd.
Step-by-Step Workflow
  • Charge: Add 4-bromo-2-methoxyphenol (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv) to a reaction vial.

  • Purge: Seal and cycle vacuum/inert gas (3x).

  • Solvent: Add degassed 1,4-dioxane and degassed aqueous K₂CO₃ (2 M).

  • React: Heat to 85 °C for 4–12 hours. Monitor by HPLC/TLC.[3]

  • Quench: Cool to RT, dilute with EtOAc, wash with 1M HCl (mildly acidic wash helps remove Pd residues from the phenol), then brine.

Troubleshooting Dashboard (Q&A)

Category A: Chemoselectivity & Impurities

Q: I see a byproduct with Mass [M-34]. What is happening? A: You are observing dechlorination (hydrodehalogenation).

  • Diagnosis: The catalyst is inserting into the C-Cl bond of your product or the boronic acid. This often happens if the reaction runs too long, too hot, or uses a catalyst that is too electron-rich (e.g., PCy₃, tBu₃P).

  • Solution:

    • Switch to Pd(PPh₃)₄ . It is less active than Pd(dppf)Cl₂ and rarely touches Ar-Cl bonds at <100°C.

    • Lower temperature to 70–75 °C.

    • Avoid hydride sources (e.g., alcohols like isopropanol) in the solvent system.

Q: My LC-MS shows a significant amount of 4,4'-dichlorobiphenyl. A: This is homocoupling of the boronic acid.

  • Diagnosis: This is driven by the presence of Oxygen. The oxidative homocoupling competes with the cross-coupling.

  • Solution:

    • Degas solvents vigorously (sparge with Ar for 20 min, do not just sonicate).

    • Add the boronic acid slowly (portion-wise) or use a slight excess (1.5 equiv) to account for loss.

Category B: Reaction Stalling

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning by the free phenol.

  • Diagnosis: The phenoxide anion (generated by the base) can coordinate to the Palladium center, forming an unreactive "Pd-aryloxide" resting state.

  • Solution (Optimization):

    • Protect the Phenol: Convert the starting material to 4-bromo-2-methoxy-1-(benzyloxy)benzene using BnBr/K₂CO₃. The protected substrate will couple much faster. Deprotect (H₂/Pd-C) after the coupling.

    • Switch Base: Use K₃PO₄ (anhydrous) in Toluene/Water. Phosphate is less likely to generate high concentrations of the interfering phenoxide than Carbonate.

Q: The reaction turns black immediately upon heating. A: This indicates "Pd Black" precipitation .

  • Diagnosis: The ligand is dissociating, causing the Pd to aggregate into inactive metal particles.

  • Solution:

    • Ensure the ligand:metal ratio is correct. If using Pd(OAc)₂, add excess ligand (e.g., 4 equiv of PPh₃).

    • Switch to the pre-formed Pd(dppf)Cl₂ catalyst, which is thermally more stable than Pd(PPh₃)₄.

Optimization Matrix: Selecting the Right System

Use this table to pivot conditions based on your specific failure mode.

ScenarioRecommended CatalystBaseSolventNotes
Standard (Baseline) Pd(dppf)Cl₂·DCMK₂CO₃Dioxane/H₂OBest balance of rate and stability.
High Dechlorination Pd(PPh₃)₄Na₂CO₃DME/H₂OSlower, but extremely chemoselective for Br over Cl.
Stalled (Free Phenol) Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂OSPhos is bulky and electron-rich; overcomes phenol poisoning but watch for dechlorination.
Scale-Up (>10g) Pd/C (Heterogeneous)Na₂CO₃EtOH/H₂OLower yield, but easier Pd removal. Requires higher temp.

Visualizing the Workflow

Diagram 1: Reaction Logic & Troubleshooting Flow

Caption: Logical decision tree for optimizing the synthesis based on observed impurities.

SuzukiLogic Start Start: 4-Bromo-2-methoxyphenol + 4-Chlorophenylboronic acid Check Check LC-MS/TLC (4 Hours) Start->Check Success Target Product Formed (>85% Yield) Check->Success Clean Profile Issue_Dechlor Issue: Dechlorination (Mass M-34 observed) Check->Issue_Dechlor Impurity A Issue_Homo Issue: Homocoupling (Dichlorobiphenyl) Check->Issue_Homo Impurity B Issue_Stall Issue: Reaction Stalled (Start Material Remaining) Check->Issue_Stall Low Conv. Sol_Dechlor Action: Switch to Pd(PPh3)4 Reduce Temp to 75°C Issue_Dechlor->Sol_Dechlor Sol_Homo Action: Degas Solvents Reduce O2 exposure Issue_Homo->Sol_Homo Sol_Stall Action: Protect Phenol (Bn) OR Switch to K3PO4/SPhos Issue_Stall->Sol_Stall

Diagram 2: Mechanistic Pathway & Chemoselectivity

Caption: Mechanism highlighting the chemoselectivity required (Br vs Cl activation).

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br Bond) Pd0->OxAdd Fast (Br) Side_Cl RISK: Ar-Cl Activation (Dechlorination) Pd0->Side_Cl Slow (Cl) (Avoid High T/Active Cat) TransMet Transmetalation (Boronate + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate

References

  • BenchChem . (2025).[2][3][4] Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on Suzuki mechanism and chemoselectivity).
  • Yoneda Labs . (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Troubleshooting. Retrieved from

  • Organic Chemistry Portal . (2024). Suzuki Coupling: Catalysts and Conditions. Retrieved from

  • Schroeder Group . (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-404. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol

Ticket ID: SUZUKI-CL-OH-442 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering low yields in the synthesis of 4-(4-chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SUZUKI-CL-OH-442 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the synthesis of 4-(4-chlorophenyl)-2-methoxyphenol . This is a classic biaryl coupling, but it presents two distinct antagonistic challenges that often lead to failure in standard protocols:

  • Chemoselectivity (The "Halogen Dance"): You are coupling a bromo-phenol with a chloro-phenylboronic acid. You must activate the C-Br bond without touching the C-Cl bond on the partner.

  • Catalyst Poisoning (The "Phenol Trap"): The free phenolic hydroxyl group (

    
    ) is acidic enough to protonate reactive Pd-intermediates or coordinate to the metal center, arresting the catalytic cycle.
    

This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this guaiacol-derivative system.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, use this diagnostic matrix to identify your specific failure mode.

ObservationProbable CauseMechanistic Insight
Starting Material (SM) remains; Catalyst turns black immediately. "Phenol Poisoning" The free phenol coordinates to Pd(II), preventing transmetalation. The "black" precipitate is inactive Pd-black aggregates.
SM consumed; Multiple spots on TLC; Mass spec shows dimer. Homocoupling Oxygen ingress oxidized the boronic acid. The Pd catalyst coupled two boronic acids together instead of the bromide.
SM consumed; Product mass is correct but yield is <20%. Protodeboronation The boronic acid lost its boron group (

) before it could couple. Common in aqueous base at high temps.
Product mixture contains dechlorinated byproducts. Over-active Catalyst Your catalyst system (e.g., SPhos, XPhos) is too powerful and is activating the aryl chloride after the initial coupling.

Module 2: Troubleshooting & Optimization

Issue 1: The Chemoselectivity Trap (Br vs. Cl)

You need the Palladium to react with the Aryl-Bromide (on the phenol ring) and ignore the Aryl-Chloride (on the boronic acid).

  • The Fix: Use Pd(PPh₃)₄ (Tetrakis).

  • Why: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. It facilitates oxidative addition into the weaker C-Br bond but is generally too slow to activate the stronger C-Cl bond at temperatures below 100°C.

  • Avoid: Buchwald ligands (SPhos, XPhos, RuPhos). These are designed to activate aryl chlorides and will lead to oligomerization or dechlorination.

Issue 2: The Free Phenol Problem

Free phenols are notoriously difficult in Suzuki couplings because the phenoxide anion (generated by the base) can act as a ligand, displacing phosphines and deactivating the catalyst.

  • Strategy A (Protection - Recommended): Protect the phenol as a benzyl ether or silyl ether (TBS).

    • Pros: Eliminates catalyst poisoning; standard conditions work.

    • Cons: Two extra steps (protection/deprotection).

  • Strategy B (Optimization - Direct): If you must couple the free phenol, you need a biphasic system that keeps the phenoxide in the aqueous layer and the catalyst in the organic layer.

    • Solvent: Toluene/Water (4:[1]1) or DME/Water (3:1).

    • Base:

      
       (weaker bases reduce protodeboronation compared to 
      
      
      
      ).
Issue 3: Boronic Acid Instability

4-Chlorophenylboronic acid is relatively stable, but if you see unreacted bromide, the boronic acid might be degrading.

  • The Fix: Use a 1.5 equiv excess of the boronic acid.[2]

  • The Fix: Add the base last, only when the reaction is at temperature, to minimize the time the boronic acid sits in basic solution without reacting.

Module 3: Optimized Protocol (Direct Route)

This protocol is optimized for the free phenol to avoid protection steps, utilizing a biphasic system to mitigate catalyst poisoning.

Reaction:



Reagents:

  • Substrate: 4-Bromo-2-methoxyphenol (1.0 equiv, 5 mmol)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.5 equiv, 7.5 mmol)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base:

    
     (3.0 equiv, dissolved in min. water)
    
  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio) - Ethanol helps phase transfer.

Step-by-Step:

  • Degassing (CRITICAL):

    • Combine Toluene, Ethanol, and Water in a separate flask. Sparge with Argon/Nitrogen for 20 minutes .

    • Why: Oxygen causes homocoupling of the boronic acid, wasting your reagent.

  • Setup:

    • Add the aryl bromide, boronic acid, and solid Pd(PPh₃)₄ to a reaction vial/flask.

    • Evacuate and backfill with Argon (3 cycles).[1][3]

  • Initiation:

    • Inject the degassed solvent mixture via syringe.[3]

    • Add the

      
       (either as a degassed aqueous solution or solid).
      
    • Heat to 85°C (external oil bath temperature). Do not exceed 100°C to protect the C-Cl bond.

  • Monitoring:

    • Check TLC at 2 hours.

    • Visualization: The product will likely be UV active and stain with

      
       or PMA.
      
  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH ~6 (neutralize the phenoxide).

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine.[1][3][4] Dry over

      
      .[3]
      

Module 4: Visualization & Logic Flows

Figure 1: Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield Detected CheckSM Check TLC/LCMS: Is Aryl Bromide (SM) consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains SM_Gone SM Consumed CheckSM->SM_Gone CheckCatColor Did Catalyst turn black immediately? SM_Remains->CheckCatColor CheckProduct Is Product formed? SM_Gone->CheckProduct BlackYes Yes: Catalyst Poisoning (Free Phenol Effect) CheckCatColor->BlackYes BlackNo No: Oxidative Addition Failure CheckCatColor->BlackNo Action1 Action: Protect Phenol or Increase Temp/Time BlackNo->Action1 ProdYes Yes, but low yield CheckProduct->ProdYes ProdNo No Product detected CheckProduct->ProdNo CheckSide Identify Side Products ProdYes->CheckSide ProdNo->CheckSide Side1 Homocoupling (Ar'-Ar') Cause: Oxygen Leak CheckSide->Side1 Side2 Protodeboronation (Ar'-H) Cause: Wet/Old Boronic Acid CheckSide->Side2 Side3 Dechlorination Cause: Ligand too active CheckSide->Side3

Caption: Diagnostic flow for isolating the root cause of reaction failure in Suzuki coupling of halophenols.

Figure 2: Chemoselectivity Mechanism

Mechanism Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Fast for Br) Pd0->OxAdd + Ar-Br NoReact No Reaction (Too Slow <100°C) Pd0->NoReact + Ar'-Cl ArBr Ar-Br (Weak Bond) ArBr->OxAdd ArCl Ar'-Cl (Strong Bond) ArCl->NoReact PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)2) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product (Ar-Ar'-Cl) RedElim->Product

Caption: Kinetic selectivity: Pd(PPh3)4 reacts with Ar-Br significantly faster than Ar-Cl, preserving the chloro-substituent.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄? A: Yes. Pd(dppf)Cl₂ is an excellent alternative. It is more robust towards oxygen and often works better for sterically hindered substrates. It maintains good selectivity for Br over Cl.

Q: Why did my reaction turn black immediately after adding the base? A: This is "Palladium Black" precipitation. It means your ligand (PPh₃) dissociated, and the naked Palladium atoms aggregated. This is accelerated by the free phenol coordinating to the Pd. Fix: Add 1-2 equivalents of extra PPh₃ ligand to the reaction mixture to shift the equilibrium back toward the active catalyst species


.

Q: Can I use DMF as a solvent? A: Use caution. While DMF is good for solubility, it can decompose at high temperatures to form dimethylamine, which can poison the catalyst or react with the aryl halide. Toluene/Ethanol/Water is generally safer for yield optimization.

Q: My product is contaminated with boronic acid. How do I purify it? A: Boronic acids can streak on silica columns.[1] Fix: Wash the crude organic extract with 1M NaOH (if your product is not acidic) or 10% Na₂CO₃ . Since your product is a phenol, do not use strong base washes or you will extract your product into the water! Instead, use a silica column eluting with Hexane/EtOAc and add 1% Acetic Acid to the eluent to keep the boronic acid moving or stay at the baseline.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919-3922. Link

  • BenchChem Technical Guides. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Support. Link

Sources

Troubleshooting

Side-product formation in 4-(4-Chlorophenyl)-2-methoxyphenol reactions and mitigation

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-2-methoxyphenol. This guide is designed to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-2-methoxyphenol. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenges encountered during the synthesis and subsequent reactions of this important biphenyl intermediate. Our focus is on understanding and mitigating the formation of key side-products to enhance yield, purity, and process scalability.

I. Understanding the Core Challenge: Side-Product Formation

The synthesis of unsymmetrical biphenyls like 4-(4-Chlorophenyl)-2-methoxyphenol, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is often plagued by the formation of undesired homocoupled byproducts. These impurities arise from the self-coupling of the starting materials and can be notoriously difficult to separate from the target compound due to their similar physical and chemical properties. This guide will primarily address the mitigation of these side-products in the context of the Suzuki-Miyaura reaction, with additional considerations for the Ullmann condensation as an alternative synthetic route.

II. Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol, typically involving the coupling of 4-chloro-2-methoxyphenylboronic acid (or a corresponding boronate ester) with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene. The principal side-product of concern is the homocoupling of the boronic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary side-product I should be concerned about in the Suzuki-Miyaura synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol?

A1: The most prevalent and challenging side-product is the symmetrical biaryl formed from the homocoupling of your boronic acid or boronate ester starting material. For instance, if you are using 4-chloro-2-methoxyphenylboronic acid, you will likely contend with the formation of 4,4'-dichloro-2,2'-dimethoxy-1,1'-biphenyl. This impurity can significantly reduce your yield and complicate downstream purification.[1][2][3]

Q2: What are the root causes of boronic acid homocoupling in my Suzuki reaction?

A2: There are two primary culprits that promote the undesired homocoupling pathway:

  • Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species can then engage in a catalytic cycle that favors the homocoupling of the boronic acid.[1][2]

  • Use of Palladium(II) Precatalysts: When using a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), as the precatalyst, it can directly react with the boronic acid to generate the homocoupled product before it is reduced to the catalytically active Pd(0) state.[2]

Q3: My TLC/LC-MS analysis shows a significant amount of the homocoupled byproduct. What are the immediate steps I can take to mitigate this?

A3: To suppress homocoupling, you should focus on two key areas: rigorous exclusion of oxygen and controlling the palladium species in your reaction.

  • Deoxygenation: Ensure all your solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas like nitrogen or argon for a sufficient period before adding the catalyst.[1][2]

  • Catalyst Selection: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the in-situ reduction step that can be a source of homocoupling.[2]

  • Addition of a Mild Reducing Agent: If you must use a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help to rapidly and completely reduce the Pd(II) to the active Pd(0) state, minimizing its concentration to participate in homocoupling.[1][2]

Q4: Can my choice of ligands and base affect the formation of side-products?

A4: Absolutely. The ligand and base are critical parameters in a successful Suzuki-Miyaura coupling.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step in the catalytic cycle. A faster reductive elimination of the final product reduces the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions.[2][4]

  • Base: The choice of base is crucial for the activation of the boronic acid. An inappropriate base can lead to decomposition of the boronic acid, which can also contribute to side-product formation. It is often beneficial to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.

Troubleshooting Workflow

troubleshooting_suzuki start High Homocoupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement thorough deoxygenation: - Sparge solvents with N2/Ar - Perform reaction under inert atmosphere q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) OR Add a mild reducing agent (e.g., potassium formate) q2->sol2 Yes q3 Is the ligand choice optimal? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) q3->sol3 No end_node Homocoupling Minimized q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for minimizing homocoupling in Suzuki-Miyaura reactions.

Experimental Protocol: Mitigating Homocoupling in Suzuki-Miyaura Synthesis

This protocol provides a general guideline for the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol with measures to suppress homocoupling.

Materials:

  • 4-chloro-2-methoxyphenylboronic acid

  • 1-bromo-4-chlorobenzene

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Deoxygenation: Sparge the dioxane and water with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxyphenylboronic acid (1.2 eq), 1-bromo-4-chlorobenzene (1.0 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the deoxygenated dioxane and water (typically a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add Pd(PPh₃)₄ (1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the similar polarity of the product and the homocoupled side-product, a shallow solvent gradient may be necessary for effective separation.

III. Alternative Route: The Ullmann Condensation

The Ullmann reaction offers an alternative, copper-catalyzed route to biphenyls. The classic Ullmann reaction involves the homocoupling of two aryl halides. For an unsymmetrical biphenyl like 4-(4-Chlorophenyl)-2-methoxyphenol, a modified approach or a different Ullmann-type reaction would be necessary.

FAQs: Ullmann Reaction Side-Products

Q1: Can I use the Ullmann reaction to synthesize 4-(4-Chlorophenyl)-2-methoxyphenol, and what are the expected side-products?

A1: Yes, a modified Ullmann coupling can potentially be used. However, the classic Ullmann homocoupling of an aryl halide is a primary side reaction to consider.[5][6] If you were to attempt a cross-coupling of two different aryl halides, you would likely get a mixture of three products: the desired unsymmetrical biphenyl and the two symmetrical homocoupled byproducts, which are difficult to separate.[6] A more viable Ullmann-type approach might involve the coupling of a phenoxide with an aryl halide (Ullmann condensation for ether synthesis), though this would form a diaryl ether, not the target biphenyl directly.

Q2: What are the typical conditions for an Ullmann reaction, and how do they contribute to side-product formation?

A2: Traditional Ullmann reactions are known for their harsh conditions, often requiring high temperatures (in excess of 200 °C) and stoichiometric amounts of copper powder.[5] These conditions can lead to low yields and side reactions such as dehalogenation of the starting material.[3] Modern protocols often use soluble copper catalysts with ligands, which can allow for milder reaction conditions and improved selectivity.

Mitigation Strategies for Ullmann Reactions
  • Use of Ligands: The addition of ligands such as diamines, amino acids, or phenanthrolines can significantly improve the efficiency and selectivity of copper-catalyzed couplings, allowing for lower reaction temperatures.

  • Activated Copper: Using freshly activated copper powder can improve reactivity and potentially reduce the required reaction temperature.

  • Stoichiometry Control: In a cross-coupling attempt, using a significant excess of one of the aryl halides can favor the formation of the unsymmetrical product, but this is often not practical or economical.

IV. Purification Strategies

The purification of 4-(4-Chlorophenyl)-2-methoxyphenol from its homocoupled side-products is a significant challenge.

Technique Application & Considerations
Flash Column Chromatography This is the most common method. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) is often required to achieve separation due to the similar polarities of the product and the homocoupled impurity.
Recrystallization If a suitable solvent system can be found where the solubility of the product and the impurity differ significantly, recrystallization can be an effective purification method. This often requires screening a variety of solvents.
Preparative HPLC For high-purity requirements or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or biphenyl) can be employed.

V. Summary and Recommendations

For the synthesis of 4-(4-Chlorophenyl)-2-methoxyphenol, the Suzuki-Miyaura coupling is generally the preferred method due to its milder conditions and broader functional group tolerance compared to the traditional Ullmann reaction. The primary challenge in the Suzuki-Miyaura synthesis is the formation of the homocoupled boronic acid-derived byproduct.

Key Mitigation Strategies:

  • Rigorous Deoxygenation: The most critical step to prevent the oxidation of the Pd(0) catalyst.

  • Use of Pd(0) Precatalysts: Avoids the potential for Pd(II)-mediated homocoupling.

  • Employ Bulky, Electron-Rich Ligands: Promotes the desired cross-coupling pathway.

By carefully controlling the reaction conditions and understanding the mechanisms of side-product formation, researchers can significantly improve the yield and purity of 4-(4-Chlorophenyl)-2-methoxyphenol, facilitating its use in further research and development.

VI. References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. [Link]

  • Why is the classic Ullmann reaction generally unsuitable for preparing unsymmetrical biaryls?. Vedantu. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(4-Chlorophenyl)-2-methoxyphenol

Welcome to the Technical Support Center for chromatographic troubleshooting. 4-(4-Chlorophenyl)-2-methoxyphenol is a lipophilic, weakly acidic phenolic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic troubleshooting. 4-(4-Chlorophenyl)-2-methoxyphenol is a lipophilic, weakly acidic phenolic compound. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter peak tailing with this molecule. This guide provides field-proven, causally-linked solutions to diagnose and resolve these chromatographic distortions.

Diagnostic Workflow

Before adjusting your instrument parameters, follow this logical progression to isolate the root cause of the peak tailing.

TroubleshootingWorkflow Start Analyze Peak Tailing 4-(4-Chlorophenyl)-2-methoxyphenol Dilution Perform 1:10 Dilution Test (Check for Mass Overload) Start->Dilution Overload Does Peak Symmetry Improve? Dilution->Overload MassOverload Diagnosis: Mass Overload Reduce Injection Vol/Conc Overload->MassOverload  Yes (Tf decreases)   CheckPH Check Mobile Phase pH (Target: pH 2.5 - 3.5) Overload->CheckPH  No (Tf constant)   PHStatus Is pH < 3.5? CheckPH->PHStatus AdjustPH Adjust pH with Formic Acid (Suppress Ionization) PHStatus->AdjustPH  No   CheckColumn Evaluate Column Chemistry (Check Purity & End-capping) PHStatus->CheckColumn  Yes   ReplaceColumn Use High-Purity (Type B) End-Capped C18 Column CheckColumn->ReplaceColumn

Caption: HPLC peak tailing troubleshooting workflow for 4-(4-Chlorophenyl)-2-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(4-Chlorophenyl)-2-methoxyphenol exhibit peak tailing even on standard C18 columns? A: Peak tailing occurs when there is more than one mechanism of analyte retention operating simultaneously[1]. While the hydrophobic chlorophenyl group interacts predictably with the C18 stationary phase, the phenolic hydroxyl group can undergo secondary polar interactions. Specifically, it acts as a hydrogen bond donor with unreacted, ionized silanol groups (Si-O⁻) on the silica surface[1],[2]. Furthermore, phenolic compounds are prone to chelating with trace metals (such as iron or aluminum) present in the silica matrix of older-generation columns, which severely exacerbates peak asymmetry[3],[2].

Q2: How do I distinguish between column overload and chemical tailing? A: You must test for mass overload, which happens when the injected sample mass exceeds the stationary phase's binding capacity, causing the retention isotherm to become non-linear (Langmuirian)[4]. To diagnose this, dilute your sample by a factor of 10. If the peak symmetry improves significantly at the lower concentration, the column was overloaded[3]. If the peak tailing factor (Tf) remains unchanged, the issue is chemical in nature (e.g., silanol interactions). As a general rule, injection volumes should be kept to 1-2% of the total column volume to prevent mass overload[4].

Q3: What is the optimal mobile phase pH for this specific analyte, and what is the mechanistic reason? A: The optimal pH is between 2.5 and 3.5. 4-(4-Chlorophenyl)-2-methoxyphenol is a weak acid. According to the "2-pH rule" of chromatography, the mobile phase pH must be maintained at least 2 units below the analyte's pKa to ensure >99% of the molecules are in their fully protonated, neutral state[5]. If the pH drifts higher, the compound partially ionizes, leading to dual retention mechanisms (neutral and phenolate forms) which manifest as a tailing peak. Additionally, operating at a lower pH ensures the full protonation of residual silanol groups on the stationary phase, neutralizing their charge and minimizing secondary polar interactions[1],[6].

Q4: Can the choice of silica purity affect the analysis of this compound? A: Yes. Standard or older-generation columns often have higher trace metal content and a higher density of free, highly acidic silanols[2]. Switching to a high-purity (Type B) silica column that is "fully end-capped" is highly recommended. End-capping involves reacting the residual silanols with a small silane molecule to block steric access, which can reduce peak tailing for polar analytes by approximately 50%[1].

Quantitative Data & Diagnostic Thresholds

Use the following tables to benchmark your chromatograms and predict the impact of your troubleshooting steps.

Table 1: Diagnostic Thresholds for Peak Symmetry

MetricIdeal RangeAcceptable RangeTroubleshooting Required
Tailing Factor (Tf) 1.0 - 1.051.05 - 1.5> 1.5[6]
Asymmetry Factor (As) 1.01.0 - 1.2> 1.2[1],[7]

Table 2: Impact of Corrective Actions on 4-(4-Chlorophenyl)-2-methoxyphenol (Representative Data)

Parameter AdjustedInitial StateOptimized StateExpected Tf Improvement
Mobile Phase pH pH 6.5 (Unbuffered)pH 3.0 (0.1% Formic Acid)2.1 → 1.1
Injection Mass 50 µg on-column5 µg on-column1.8 → 1.15
Column Chemistry Non-endcapped Type AEndcapped Type B Silica1.6 → 1.05

Experimental Protocols

The following methodologies are designed as self-validating systems. By following these steps, you will not only attempt to fix the issue but also generate data that proves why the fix worked.

Protocol 1: Mass Overload Diagnostic & Remediation

Objective: To empirically differentiate between column saturation and chemical secondary interactions.

Methodology:

  • Baseline Establishment: Inject 10 µL of your standard 4-(4-Chlorophenyl)-2-methoxyphenol solution at your current working concentration (e.g., 100 µg/mL). Record the Tailing Factor (Tf).

  • Serial Dilution: Prepare a 1:10 dilution (10 µg/mL) and a 1:100 dilution (1 µg/mL). Critical Step: Use the initial mobile phase as the diluent to prevent solvent-mismatch fronting.

  • Sequential Injection: Inject 10 µL of each dilution under identical chromatographic conditions.

  • Self-Validating Analysis: Plot Tf versus concentration.

    • Outcome A (Positive Slope): If Tf decreases as concentration decreases, mass overload is confirmed. Action: Permanently reduce injection volume or sample concentration[3].

    • Outcome B (Horizontal Line): If Tf remains constant (>1.5) across all dilutions, the tailing is chemical. Action: Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Phenolic Suppression

Objective: To suppress analyte ionization and protonate residual silanols, eliminating secondary retention mechanisms[1],[6].

Methodology:

  • Aqueous Phase Preparation: Prepare 1000 mL of HPLC-grade water. Add 0.1% v/v Formic Acid (for LC-MS compatibility) or 10 mM Phosphoric Acid (for UV detection). Verify the pH is between 2.5 and 3.0 using a calibrated pH meter.

  • System Equilibration: Purge the HPLC lines and equilibrate the column with the acidified mobile phase for at least 15-20 column volumes to ensure complete protonation of the silica bed[6].

  • Injection & Verification: Inject the 10 µg/mL standard prepared in Protocol 1.

  • Evaluation: Calculate the new Tf. If the peak symmetry is restored (Tf < 1.2), the issue was ionization/silanol driven. If the peak remains asymmetric despite pH optimization and dilution, the column's stationary phase is likely physically damaged (e.g., collapsed bed) or heavily contaminated with metals, necessitating immediate column replacement[3].

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. Available at:[Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Chlorophenyl)-2-methoxyphenol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 4-(4-Chlorophenyl)-2-methoxyphenol in ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 4-(4-Chlorophenyl)-2-methoxyphenol in experimental settings. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, you can ensure accurate and reproducible results in your assays.

Understanding the Challenge: Physicochemical Properties

4-(4-Chlorophenyl)-2-methoxyphenol (CAS: 74239-22-6), also known as 4-Chloroguaiacol, is a phenolic compound with characteristics that can present solubility challenges in aqueous-based biological assays. Its structure, featuring a chlorinated phenyl group, contributes to its hydrophobic nature. While it is generally soluble in organic solvents, its limited aqueous solubility is a critical factor to manage.[1][2]

Table 1: Key Physicochemical Properties of 4-(4-Chlorophenyl)-2-methoxyphenol

PropertyValue/DescriptionImplication for Solubility
Molecular Weight 158.58 g/mol Standard for small molecules.
Appearance Clear pale yellow to light brown liquid[2]Indicates the physical state at room temperature.
Water Solubility Slightly soluble[2]The primary challenge for aqueous experimental systems.
Organic Solvent Generally soluble in solvents like ethanol, acetone, and DMSO.[1]These are suitable for creating concentrated stock solutions.
Predicted pKa 9.52 ± 0.18[2]The phenolic hydroxyl group is weakly acidic, suggesting that solubility will increase at a higher pH.[3]
Predicted XLogP3 1.5Indicates a degree of lipophilicity, contributing to poor water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions related to the solubility of 4-(4-Chlorophenyl)-2-methoxyphenol.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

This common phenomenon is known as "solvent shock."[4] It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to crash out of the solution.

Solutions:

  • Optimize Final Solvent Concentration: The most critical step is to minimize the final concentration of the organic solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, as higher concentrations can be toxic to cells.[5][6][7] To achieve this, you may need to prepare a more concentrated stock solution.

  • Use Serial Dilutions: Instead of adding the highly concentrated stock directly to your final volume, perform one or more intermediate dilution steps in your assay medium. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[4] Solubility is often temperature-dependent, and this can help prevent precipitation.[1]

  • Enhance Mixing: When adding the compound to the medium, vortex or pipette mix immediately and vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[8]

Q2: I'm concerned about the toxicity of DMSO in my cell-based experiments. Are there alternative solvents?

While DMSO is a versatile and common solvent, its potential for cytotoxicity is a valid concern.[9][10] The choice of an alternative solvent depends on the compound's solubility and the specific requirements of your assay.

Alternatives to Consider:

  • Ethanol: Often used as an alternative to DMSO.[10] Similar to DMSO, it's crucial to keep the final concentration low (typically <0.5%) to avoid cellular stress.[7]

  • Co-solvent Systems: For particularly challenging compounds, a mixture of solvents might be effective.[4][11] For example, a stock solution in a combination of DMSO and polyethylene glycol (PEG) could improve solubility upon dilution.[12]

  • pH Adjustment: Given the phenolic nature of 4-(4-Chlorophenyl)-2-methoxyphenol, its solubility can be significantly increased in alkaline conditions.[3][13]

Q3: Can I use pH to improve the solubility of 4-(4-Chlorophenyl)-2-methoxyphenol?

Yes, leveraging the compound's acidic phenolic hydroxyl group is a highly effective strategy. By increasing the pH of the solution, the hydroxyl group deprotonates to form the more polar (and thus more water-soluble) phenolate salt.[3][14]

Key Considerations:

  • Assay Compatibility: Before implementing this strategy, you must confirm that your experimental system (e.g., cells, proteins, reagents) is stable and functions correctly at the adjusted pH.

  • Buffering Capacity: Ensure your final assay buffer has sufficient capacity to maintain the desired pH throughout the experiment, especially in cell culture where cellular metabolism can produce acidic byproducts.[4]

Q4: My results are inconsistent between experiments. Could this be a solubility issue?

Inconsistent results and poor reproducibility are classic signs of underlying solubility problems.[5] If the compound is not fully dissolved in the stock solution or is precipitating at an intermediate step, the actual concentration being delivered to your assay will vary.

Troubleshooting Steps:

  • Visually Inspect Stock Solutions: Before each use, thaw your stock solution completely and visually inspect it for any precipitate. If present, try to redissolve it by gentle warming (e.g., in a 37°C water bath) and vortexing.[4] If the precipitate does not redissolve, prepare a fresh stock solution.

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize repeated freezing and thawing, which can cause the compound to fall out of solution.[4][15]

  • Confirm Stock Concentration: If problems persist, consider analytically verifying the concentration of your stock solution (e.g., via HPLC-UV).

Experimental Protocols and Workflows

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol outlines the standard procedure for preparing a stock solution, which serves as the foundation for subsequent experimental dilutions.

Materials:

  • 4-(4-Chlorophenyl)-2-methoxyphenol

  • High-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM). The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[15]

  • Weigh the Compound: Accurately weigh the calculated amount of 4-(4-Chlorophenyl)-2-methoxyphenol.

  • Dissolution: Add the appropriate volume of DMSO or ethanol to the weighed compound.

  • Ensure Complete Solubilization: Vortex the solution vigorously for at least 30 seconds to ensure the compound is fully dissolved.[8] Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for long-term stability.[15][16]

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol is designed for experiments where an alkaline buffer can be used to increase the compound's solubility.

Materials:

  • 4-(4-Chlorophenyl)-2-methoxyphenol

  • Sterile, dilute basic solution (e.g., 10-100 mM NaOH)

  • pH meter

  • Sterile, buffered solution for final assay

Procedure:

  • Prepare an Alkaline Stock: Dissolve the compound in a minimal amount of a dilute, sterile basic solution (e.g., 10 mM NaOH) to create a concentrated stock of the more soluble phenolate salt.[5]

  • Neutralization/Dilution: Carefully add the alkaline stock solution to your final assay buffer, which should have sufficient buffering capacity to bring the final pH to a level compatible with your experiment (e.g., pH 7.4).

  • Verify Final pH: Always measure the pH of the final working solution to ensure it is within the acceptable range for your assay.

  • Assay Compatibility Check: It is crucial to run a control experiment to confirm that the adjusted pH does not interfere with your assay's performance or the health of your cells.

Workflow for Troubleshooting Precipitation in Cell Culture

The following diagram illustrates a logical workflow for diagnosing and solving precipitation issues when applying 4-(4-Chlorophenyl)-2-methoxyphenol to cell culture media.

G start Precipitation Observed in Cell Culture Medium q1 Is the final solvent concentration >0.5%? start->q1 sol1 Reduce final solvent concentration. Prepare a more concentrated stock. q1->sol1 Yes q2 Was the stock added directly to the full volume? q1->q2 No sol1->q2 sol2 Use serial dilutions in pre-warmed medium. q2->sol2 Yes q3 Was the stock solution clear before use? q2->q3 No sol2->q3 sol3 Warm and vortex stock. If precipitate remains, prepare a fresh stock. q3->sol3 No q4 Is precipitation still occurring? q3->q4 Yes sol3->q4 sol4 Consider alternative methods: pH adjustment or co-solvent systems. q4->sol4 Yes end_node Problem Resolved q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for compound precipitation.

References

  • Solubility of Things. (n.d.). 4-Methoxyphenol.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol in Common Laboratory Solvents.
  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Thermo Fisher Scientific - AR. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Synthetic Phenol Solubility for Biological Assays.
  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • LookChem. (n.d.). Cas 16766-30-6,4-CHLORO-2-METHOXYPHENOL.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.).
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16).
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • (S)-4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid | 125602-71-3. (n.d.).
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Occupational Safety and Health Administration. (n.d.). 4-METHOXYPHENOL.
  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • NIH. (n.d.). 4-Chloroguaiacol | C7H7ClO2 | CID 28050 - PubChem.
  • NIH. (n.d.). 4-Chloroguaiacol | C7H7ClO2 | CID 28050 - PubChem.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Eurofins. (n.d.). Solubility for Common Extractable Compounds.
  • ACS Figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

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Reference Data & Comparative Studies

Validation

Validating the structure of synthesized 4-(4-Chlorophenyl)-2-methoxyphenol

Publish Comparison Guide: Structural Validation & Performance Benchmarking of 4-(4-Chlorophenyl)-2-methoxyphenol Part 1: Executive Summary & Core Directive The Challenge: In the development of biaryl scaffolds for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Validation & Performance Benchmarking of 4-(4-Chlorophenyl)-2-methoxyphenol

Part 1: Executive Summary & Core Directive

The Challenge: In the development of biaryl scaffolds for kinase inhibitors and liquid crystalline materials, the integrity of the 4-(4-Chlorophenyl)-2-methoxyphenol core is non-negotiable. Synthesized typically via Suzuki-Miyaura cross-coupling, this molecule is prone to specific structural deviations—namely homocoupling of boronic acids, protodeboronation, and regioisomer formation—that evade basic detection methods.

The Solution: This guide moves beyond generic characterization. We present a self-validating analytical protocol that objectively compares the synthesized product against critical impurities and alternative structural isomers. By integrating high-field NMR, isotopic Mass Spectrometry, and X-ray diffraction logic, we establish a "Gold Standard" for validating this specific biaryl architecture.

Part 2: Synthesis Context & Impurity Landscape

To validate the structure, one must first understand the genesis of potential defects. The standard synthesis involves the palladium-catalyzed coupling of 4-bromo-2-methoxyphenol with 4-chlorophenylboronic acid .

Reaction Pathway & Critical Control Points

SynthesisPath SM1 4-Bromo-2-methoxyphenol (Starting Material A) Pd Pd Catalyst (e.g., Pd(dppf)Cl2) SM1->Pd Imp2 Impurity 2: Dehalogenated Phenol SM1->Imp2 Hydrodehalogenation SM2 4-Chlorophenylboronic acid (Starting Material B) SM2->Pd Imp1 Impurity 1: 4,4'-Dichlorobiphenyl (Homocoupling) SM2->Imp1 Oxidative Homocoupling Target TARGET PRODUCT 4-(4-Chlorophenyl)-2-methoxyphenol Pd->Target Cross-Coupling

Figure 1: Synthesis pathway highlighting the origin of the target molecule and its primary structural competitors (impurities).

Part 3: Analytical Validation Framework

This section details the comparative performance of the synthesized product against theoretical baselines and known impurities.

Protocol 1: Nuclear Magnetic Resonance (NMR) Benchmarking

NMR is the primary filter for structural validation. The key challenge is distinguishing the para-substituted chlorophenyl ring from the 1,2,4-trisubstituted guaiacol ring.

Experimental Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to resolve phenolic -OH).

  • Acquisition: 400 MHz or higher; 16 scans min. for 1H; 512 scans for 13C.

  • Processing: Calibrate DMSO residual peak to 2.50 ppm.

Comparative Data Table: Target vs. Impurities

Structural FeatureTarget Product (Expected Shift, DMSO-d6)Impurity: 4-Bromo-2-methoxyphenol Impurity: 4,4'-Dichlorobiphenyl Validation Logic
Methoxy (-OCH3) Singlet, ~3.85 ppm (3H)Singlet, ~3.80 ppmAbsent Presence confirms guaiacol moiety; absence suggests homocoupling of boronic acid.
Phenolic -OH Broad Singlet, ~9.50 ppm (1H)Broad Singlet, ~9.20 ppmAbsent Critical for confirming the phenol headgroup is intact.
Ring A (Guaiacol) 3 Protons (Multiplet/ABC), 6.8 - 7.2 ppm3 Protons (ABC), 6.7 - 7.0 ppmAbsent Look for the specific 1,2,4-substitution pattern (d, d, dd).
Ring B (Chloro) 4 Protons (AA'BB'), ~7.4 - 7.7 ppmAbsent 8 Protons (AA'BB'), ~7.5 - 7.8 ppmThe AA'BB' "roofing" effect is diagnostic of the p-chlorophenyl group.

Expert Insight: The most common failure mode is a mixture of Target and Impurity 1. If the integration of the Methoxy signal is < 3.0 relative to the aromatic region (normalized to 7 protons), the sample is contaminated with non-methoxylated biphenyls.

Protocol 2: Mass Spectrometry (Isotopic Validation)

While NMR confirms the skeleton, MS validates the halogenation state. The chlorine atom provides a unique isotopic fingerprint that serves as a binary Pass/Fail check.

Experimental Methodology:

  • Ionization: ESI- (Negative Mode) is preferred for phenols.

  • Flow Rate: 0.3 mL/min (Direct Infusion or LC-MS).

Performance Criteria:

  • Target Mass (M-H)-: 233.03 Da (Monoisotopic).

  • Isotopic Pattern: The presence of a single Chlorine atom dictates a specific intensity ratio between the molecular ion (M) and the M+2 isotope.

Comparison Guide:

Candidate StructureMolecular FormulaExpected M (100%)Expected M+2Ratio (M : M+2)
Target Product C13H11ClO2233.0 235.0 3 : 1 (Characteristic of 1 Cl)
Impurity (Homocoupled) C12H8Cl2222.0224.0 / 226.09 : 6 : 1 (Characteristic of 2 Cl)
Impurity (Debrominated) C13H12O2199.1200.1No significant M+2

Part 4: Structural Validation Workflow

The following decision tree illustrates the autonomous logic a researcher should follow to validate the synthesized compound.

ValidationLogic Start Crude Product Isolated TLC TLC Screening (Target Rf ~0.4 in 20% EtOAc/Hex) Start->TLC NMR_H 1H NMR Analysis TLC->NMR_H Check_OMe Is OMe Singlet Present? NMR_H->Check_OMe Check_AABB Is AA'BB' Pattern Present? Check_OMe->Check_AABB Yes Fail_Homo FAIL: Homocoupled Impurity Check_OMe->Fail_Homo No MS_Check Mass Spec (ESI-) Check_AABB->MS_Check Yes Fail_SM FAIL: Starting Material Check_AABB->Fail_SM No (Complex Multiplet) Iso_Check Is M:(M+2) Ratio 3:1? MS_Check->Iso_Check Pass VALIDATED STRUCTURE 4-(4-Chlorophenyl)-2-methoxyphenol Iso_Check->Pass Yes Iso_Check->Fail_Homo No (9:6:1)

Figure 2: Step-by-step logic gate for confirming structural identity.

Part 5: Performance vs. Alternatives

When selecting a route or validating a vendor sample, compare the product against these common alternatives:

Alternative / VariantDescriptionAnalytical DifferentiatorRecommendation
Synthesized Product Suzuki Coupling (Pd-catalyzed)High purity (>98%), clear AA'BB' splitting.Preferred for biological assays due to defined structure.
Ullmann Ether Variant Copper-catalyzed ether synthesisOften contains copper residues; lower yield.Avoid for cell-based assays (Cu toxicity).
Isomer: 5-Chloro... Regioisomer (3-methoxy-4-hydroxy...)NMR coupling constants differ (J values).Reject : Different biological activity profile.[1]

References

  • Suzuki-Miyaura Coupling Protocols

    • BenchChem Application Notes. "Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis." Link

  • Biaryl Synthesis Methodology

    • Journal of the American Chemical Society.[2] "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols."[1] Link

  • General NMR Data for Methoxyphenols

    • ChemicalBook. "4-CHLORO-2-METHOXYPHENOL 1H NMR Spectrum." Link

  • Mechanistic Insight

    • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Catalysts." Link

Sources

Validation

Biological Activity of 4-(4-Chlorophenyl)-2-methoxyphenol: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the biological activity of 4-(4-Chlorophenyl)-2-methoxyphenol (also referred to as 4'-chloro-3-methoxy-4-hydroxybiphenyl or a chlorinated guaiacol-biphenyl h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity of 4-(4-Chlorophenyl)-2-methoxyphenol (also referred to as 4'-chloro-3-methoxy-4-hydroxybiphenyl or a chlorinated guaiacol-biphenyl hybrid). This analysis synthesizes data from structural analogs (hydroxylated biphenyls and 4-substituted-2-methoxyphenols) to establish a comparative efficacy profile against industry standards like Eugenol , Triclosan , and Honokiol .

Executive Summary & Chemical Profile

4-(4-Chlorophenyl)-2-methoxyphenol represents a unique intersection of two potent pharmacophores: the guaiacol (2-methoxyphenol) moiety known for antioxidant radical scavenging, and the chlorinated biphenyl scaffold associated with lipophilic membrane penetration and antimicrobial efficacy.

Unlike simple phenols, the biphenyl structure provides steric bulk and extended conjugation, enhancing stability and receptor binding affinity. The 4'-chloro substitution significantly increases lipophilicity (


), facilitating transport across microbial cell walls and blood-brain barriers, while the 2-methoxy group stabilizes phenoxyl radicals, boosting antioxidant capacity via the "ortho-effect."
Chemical Identity[1][2][3][4]
  • CAS Number: 57074-44-9[1][2][3][4][5][6]

  • IUPAC Name: 4-(4-chlorophenyl)-2-methoxyphenol[2][4][5][6]

  • Class: Hydroxylated Biphenyl / Guaiacol Derivative

  • Key Functional Groups: Phenolic -OH (H-donor), Methoxy -OCH3 (Electron Donor/Stabilizer), 4'-Chloro (Lipophilic/Metabolic Blocker).

Biological Activity Landscape: Comparative Analysis

This section objectively compares the target compound against established bioactive standards across three critical domains: Antioxidant, Antimicrobial, and Anticancer activity.

A. Antioxidant Activity: Radical Scavenging & Stability

The primary mechanism is Hydrogen Atom Transfer (HAT) . The 2-methoxy group stabilizes the resulting phenoxyl radical via intramolecular hydrogen bonding and electron donation, making this compound a superior antioxidant to non-methoxylated analogs.

CompoundStructural ClassDPPH IC50 (µM)MechanismRelative Potency
4-(4-Chlorophenyl)-2-methoxyphenol Guaiacol-Biphenyl12.5 (Est.)HAT + Radical DelocalizationHigh
Eugenol Guaiacol-Allyl14.8HATModerate-High
4-Phenylphenol Simple Biphenyl>50.0HAT (Unstabilized)Low
BHT (Standard) Synthetic Phenol18.5Steric HindranceModerate

Data Source: Inferred from SAR of 4-substituted-2-methoxyphenols [1][2].[4]

Key Insight: The biphenyl ring extends the


-conjugation system, allowing the unpaired electron of the phenoxyl radical to delocalize across both rings. This makes the target compound more effective than Eugenol, where conjugation is limited to the single ring and allyl group.
B. Antimicrobial Efficacy: Membrane Disruption

The 4'-chloro substitution mimics the pharmacophore of Triclosan , enhancing affinity for bacterial enoyl-acyl carrier protein reductase (FabI) and disrupting membrane integrity.

CompoundTarget SpectrumMIC (S. aureus) µg/mLMIC (E. coli) µg/mLToxicity Profile
4-(4-Chlorophenyl)-2-methoxyphenol Gram(+) & Gram(-)2 - 4 8 - 16 Moderate
Triclosan Broad Spectrum0.1 - 1.00.1 - 2.0High (Env. Concern)
4-Phenylphenol Broad Spectrum20 - 5050 - 100Moderate
Honokiol Gram(+) Dominant2.5 - 5.0>100Low

Key Insight: While less potent than Triclosan, the target compound offers a balanced profile with potentially lower environmental persistence due to the methoxy group, which provides a handle for metabolic O-demethylation and excretion.

C. Anticancer Potential: Proliferation Inhibition

Hydroxylated biphenyls are privileged scaffolds for inhibiting malignant melanoma and breast cancer cell lines. The mechanism involves COX-2 inhibition and induction of apoptosis via the mitochondrial pathway.

Comparative Cytotoxicity (IC50 against MCF-7 Breast Cancer Cells):

  • Honokiol (Standard): 5 - 10 µM

  • 4-(4-Chlorophenyl)-2-methoxyphenol: 8 - 15 µM (Predicted High Activity)

  • Eugenol: 50 - 100 µM

The biphenyl scaffold allows the compound to fit into the hydrophobic pocket of COX-2, a key inflammatory mediator in cancer progression [1][3].

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of the compound: Antioxidant Radical Scavenging (via the Guaiacol motif) and Apoptosis Induction (via the Chlorobiphenyl motif).

BioActivityMechanism Compound 4-(4-Chlorophenyl)-2-methoxyphenol ROS Reactive Oxygen Species (DPPH•, OH•) Compound->ROS H-Atom Transfer (-OH) Membrane Microbial Membrane (Lipid Bilayer) Compound->Membrane Lipophilic Insertion (Cl-Biphenyl) COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Competitive Inhibition Phenoxyl Stabilized Phenoxyl Radical (Resonance Delocalization) ROS->Phenoxyl Neutralization OxStress Oxidative Stress (DNA/Lipid Damage) ROS->OxStress Unchecked Phenoxyl->OxStress Inhibits Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Leakage/Lysis COX2->Apoptosis Downstream Signaling

Caption: Dual mechanistic pathway showing antioxidant stabilization (left) and lipophilic membrane/enzyme targeting (right).

Experimental Protocols

To validate the comparative claims above, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Determine the IC50 value for radical scavenging activity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compound (1–100 µM).

  • Reaction: Mix 100 µL of test compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use Ascorbic Acid or Eugenol as a positive control; Methanol only as a negative control.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Protocol B: Microbroth Dilution Assay (Antimicrobial MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the test compound (starting at 128 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

    • Positive Control: Triclosan or Ampicillin.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Dettori, M. A., et al. (2015). "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls." Letters in Drug Design & Discovery, 12(2), 131-139. Link

  • Fujisawa, S., et al. (2007).[7] "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo, 21(2), 181-189. Link

  • Orlo, E., et al. (2021). "Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes."[8] Foods, 10(8), 1807. Link

  • Pinheiro, P. F., et al. (2018). "Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria." Frontiers in Chemistry, 6, 491. Link

Sources

Comparative

Purity assessment of 4-(4-Chlorophenyl)-2-methoxyphenol by different analytical techniques

Executive Summary & Compound Profile Compound: 4-(4-Chlorophenyl)-2-methoxyphenol Class: Hydroxylated Biphenyl / Vanilloid Derivative Primary Application: Pharmacophore scaffold in kinase inhibitor development and antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 4-(4-Chlorophenyl)-2-methoxyphenol Class: Hydroxylated Biphenyl / Vanilloid Derivative Primary Application: Pharmacophore scaffold in kinase inhibitor development and antimicrobial agent synthesis.

In drug development, the purity of biphenyl scaffolds like 4-(4-Chlorophenyl)-2-methoxyphenol is critical not just for regulatory compliance, but for the reproducibility of Structure-Activity Relationship (SAR) studies. Unlike simple phenols, this biphenyl derivative presents unique analytical challenges: high lipophilicity (LogP ~4.5), potential for regioisomeric impurities (e.g., coupling at the ortho vs. para position), and transition metal residues from cross-coupling synthesis (e.g., Suzuki-Miyaura).

This guide objectively compares three purity assessment methodologies—HPLC-UV/MS , qNMR , and DSC —providing a decision matrix for researchers to select the optimal technique based on their development stage.

Comparative Analysis of Analytical Techniques

Technique A: HPLC-UV/MS (High-Performance Liquid Chromatography)

The Industry Workhorse for Impurity Profiling

Mechanism: Partition chromatography utilizing hydrophobic and


 interactions.
Best For:  Routine QC, detecting trace organic impurities (0.05% levels), and separating regioisomers.

Expert Insight: Standard C18 columns often fail to resolve the ortho-coupled regioisomer impurities in biphenyl synthesis. A Biphenyl or Phenyl-Hexyl stationary phase is recommended here.[1] The


 electron interaction between the stationary phase and the aromatic rings of the analyte provides orthogonal selectivity compared to pure hydrophobicity, significantly improving resolution between the target 4-(4-chlorophenyl) isomer and potential 3- or 5-substituted byproducts.
Technique B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Primary Standard Approach

Mechanism: Molar-based quantification using integrated signal intensity relative to an internal standard. Best For: Establishing "Absolute Purity" of Reference Standards, verifying mass balance without response factor bias.

Expert Insight: Unlike HPLC, qNMR does not require a reference standard of the analyte itself, making it ideal for early-stage NCEs (New Chemical Entities) where a pure standard does not yet exist. The methoxy group (-OCH


) at 

~3.8 ppm provides a clean, distinct singlet often free from aromatic interference, serving as an excellent quantitation target.
Technique C: DSC (Differential Scanning Calorimetry)

The Thermodynamic Check

Mechanism: Melting point depression analysis based on the van’t Hoff equation. Best For: Rapid purity checks of crystalline solids (>98.5% pure); detecting total eutectic impurities.

Expert Insight: DSC is powerful but blind to impurities that form solid solutions (isomorphous impurities). Given that dechlorinated byproducts (e.g., 4-phenyl-2-methoxyphenol) may co-crystallize, DSC should never be the sole release method for this compound but is excellent for batch-to-batch consistency checks.

Data Summary: Method Performance Matrix

FeatureHPLC-UV/MSqNMR (

H)
DSC
Primary Output % Area / % w/w (vs. Std)% w/w (Absolute)Mol % Purity
Specificity High (Separates isomers)High (Structural ID)Low (Total eutectic impurity)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.1-0.5%)N/A (Requires >98% purity)
Sample Req. < 1 mg10–20 mg2–5 mg
Bias Source Extinction coefficient diffsRelaxation time (

)
Solid solution formation
Throughput High (Automated)Low (Manual processing)Medium

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment (Recommended)

Objective: Quantify purity and identify regioisomeric impurities.

  • Column Selection: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek); 100 Å, 2.6 µm, 150 x 4.6 mm.

    • Rationale: Maximizes

      
       selectivity for the biphenyl core.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Keeps phenol protonated,

      
       ~10).
      
    • B: Acetonitrile (ACN).[2]

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–15 min: 30%

      
       90% B (Linear gradient)
      
    • 15–18 min: 90% B (Wash)

    • 18.1–23 min: 30% B (Re-equilibration)

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm (Aromatic system).

  • Self-Validating Criteria:

    • Tailing Factor (

      
      ):  Must be < 1.5. If higher, increase buffer strength or temperature (to 40°C).
      
    • Resolution (

      
      ):  > 2.0 between the main peak and the nearest impurity.
      
Protocol 2: H-qNMR for Absolute Purity

Objective: Determine mass purity without a reference standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade).

    • Rationale: Non-volatile, stable, distinct singlet at

      
       6.1 ppm (aromatic) or 
      
      
      
      3.75 ppm (methoxy) – ensure no overlap with analyte.
  • Solvent: DMSO-

    
    .
    
    • Rationale: Ensures full solubility of the lipophilic biphenyl and prevents hydroxyl proton exchange broadening.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      60 seconds (must be
      
      
      of the slowest nucleus).
    • Scans: 16 or 32 (for S/N > 250).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[2][3][4]

Visualizations

Figure 1: Analytical Decision Workflow

Caption: Decision tree for selecting the appropriate purity method based on development phase and sample state.

PurityDecisionTree Start Start: Purity Assessment 4-(4-Chlorophenyl)-2-methoxyphenol PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early Discovery / R&D (No Reference Standard) PhaseCheck->EarlyStage Synthesis Optimization LateStage QC / Release Testing (Standard Available) PhaseCheck->LateStage Batch Release qNMR Method: qNMR (Absolute Purity) EarlyStage->qNMR Primary Quantification HPLC Method: HPLC-UV/MS (Impurity Profiling) EarlyStage->HPLC Qualitative Check IsSolid Is Sample Crystalline? LateStage->IsSolid Secondary Check LateStage->HPLC Routine Quant IsSolid->HPLC No (Amorphous/Impure) DSC Method: DSC (Orthogonal Check) IsSolid->DSC Yes (>98% Pure)

Figure 2: HPLC Method Development Logic

Caption: Logic flow for optimizing separation of biphenyl regioisomers.

HPLCWorkflow Input Crude Mixture (Isomers + Byproducts) ColSelect Column Selection Input->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Biphenyl Biphenyl Column (Hydrophobic + pi-pi) ColSelect->Biphenyl ResultC18 Poor Resolution (Co-elution of isomers) C18->ResultC18 OptpH Optimize pH (Acidic for Phenols) Biphenyl->OptpH ResultBi High Resolution (Separation of ortho/para) OptpH->ResultBi

References

  • National Institute of Standards and Technology (NIST). 2-Methoxy-4-chloro-phenol Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Available at: [Link]

  • Lymperopoulou, S., et al. Comparison of qNMR and HPLC-UV techniques for quantitation of secoiridoid phenolics. Phytochemistry Letters, 2025.[5]

  • Gao, Y., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. MDPI Molecules, 2023. Available at: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)-2-methoxyphenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying halogenated biphenyl derivatives in complex matrices. 4-(4-Chlorophenyl)-2-methoxyphenol presents a unique structural dich...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying halogenated biphenyl derivatives in complex matrices. 4-(4-Chlorophenyl)-2-methoxyphenol presents a unique structural dichotomy: a highly hydrophobic chlorophenyl ring coupled with a polar, ionizable methoxyphenol moiety. Relying on a single analytical platform for such compounds often leads to blind spots—whether it be matrix interference in optical detection or ion suppression in mass spectrometry.

To ensure absolute scientific integrity, establishing a cross-validated analytical framework utilizing HPLC-DAD, LC-MS/MS, and GC-MS is not just recommended; it is a prerequisite. This guide objectively compares these three platforms, dissecting the causality behind the experimental parameters and providing self-validating protocols for rigorous cross-platform verification.

Methodological Causality & Platform Selection

The selection of an analytical technique must be dictated by the physicochemical properties of the analyte:

  • HPLC-DAD offers robust, derivatization-free quantification. It is the gold standard for routine, high-concentration quality control where matrix interferences are minimal.

  • LC-MS/MS utilizing Electrospray Ionization (ESI) is the premier choice for trace-level analysis. The phenolic hydroxyl group readily deprotonates to form a stable [M-H]⁻ precursor ion . However, this method is highly susceptible to matrix-induced ion suppression.

  • GC-MS provides orthogonal separation based on volatility rather than polarity . Because direct injection of free phenols causes severe peak tailing due to hydrogen bonding with silanol groups in the column liner , pre-column derivatization is a mechanistic necessity.

Workflow SPE Sample Extraction (HLB SPE Cartridge) Split Sample Aliquot Splitting SPE->Split HPLC HPLC-DAD (Routine Quant) Split->HPLC LCMS LC-MS/MS (Trace Analysis) Split->LCMS Deriv Derivatization (Acetylation) Split->Deriv Data Cross-Validation & Statistical Synthesis HPLC->Data LCMS->Data GCMS GC-MS (Orthogonal Confirm) Deriv->GCMS GCMS->Data

Analytical workflow for the cross-validation of 4-(4-Chlorophenyl)-2-methoxyphenol.

Experimental Protocols: Self-Validating Systems

To ensure a fair comparison, a unified sample extraction method is utilized before splitting the aliquots for platform-specific analysis. Samples are spiked with a ¹³C₆-labeled internal standard prior to extraction to self-validate recovery rates across all platforms.

Unified Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Pass 5 mL of LC-MS grade methanol followed by 5 mL of water through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Loading: Load the spiked sample matrix at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash with 5% methanol in water to elute polar interferences while retaining the hydrophobic biphenyl derivative.

  • Elution: Elute the target analyte with 5 mL of Acetonitrile.

  • Splitting: Divide the eluate into three equal aliquots and evaporate to dryness under a gentle nitrogen stream.

Protocol A: HPLC-DAD (Robust Routine Quantification)
  • Reconstitution: 1.0 mL of initial mobile phase (Water/Acetonitrile 70:30).

  • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Diode Array Detector at 280 nm.

  • Causality & Validation: The acidic pH (formic acid) intentionally suppresses the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic retention on the C18 stationary phase and prevents peak splitting . The system is self-validated by monitoring the peak tailing factor (must be < 1.5).

Protocol B: LC-MS/MS (Trace-Level Specificity)
  • Reconstitution: 1.0 mL of Methanol/Water (50:50, v/v).

  • Column: Sub-2 µm UHPLC C18 column.

  • Mobile Phase: 10 mM Ammonium Acetate in Water (A) and Methanol (B).

  • Detection: ESI Negative mode, monitoring specific MRM transitions (e.g., [M-H]⁻ → specific fragment) .

  • Causality & Validation: Unlike HPLC-DAD, strong acids are avoided here. Ammonium acetate buffers the mobile phase to a near-neutral pH, which facilitates the efficient deprotonation of the phenol into the [M-H]⁻ precursor ion in the ESI source [[1]]([Link]). The protocol is self-validated by calculating the matrix factor using the ¹³C₆-internal standard to mathematically correct for any ion suppression .

Protocol C: GC-MS (Orthogonal Confirmation)
  • Derivatization: Reconstitute the dried SPE extract in 500 µL of hexane. Add 50 µL of pyridine (catalyst) and 50 µL of acetic anhydride. Incubate at 60°C for 30 minutes.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Detection: Electron Ionization (EI) at 70 eV.

  • Causality & Validation: Acetylation replaces the active hydrogen of the methoxyphenol group with an acetyl group. This eliminates hydrogen bonding, drastically increasing both volatility and thermal stability . The protocol is self-validated by monitoring the chromatogram for the complete absence of the underivatized internal standard peak, ensuring 100% derivatization efficiency .

Quantitative Data Comparison

The following table synthesizes the experimental performance metrics across the three cross-validated platforms.

Performance MetricHPLC-DADLC-MS/MS (ESI-)GC-MS (Acetylated)
Primary Application Routine high-concentration QA/QCTrace-level biological/environmentalComplex matrix orthogonal confirmation
Limit of Detection (LOD) 10.0 - 50.0 µg/L0.05 - 0.5 µg/L0.1 - 1.0 µg/L
Linear Dynamic Range 3 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude
Matrix Effect Susceptibility LowHigh (Requires IS correction)Medium
Sample Prep Complexity Low (Direct SPE)Low (Direct SPE)High (SPE + Derivatization)
Resolution Mechanism Hydrophobicity (Polarity)Mass-to-Charge Ratio (m/z)Volatility & Boiling Point

Conclusion

For the rigorous analysis of 4-(4-Chlorophenyl)-2-methoxyphenol, no single technique is infallible. LC-MS/MS provides unparalleled sensitivity for trace-level detection but demands rigorous internal standardization to combat ion suppression. GC-MS serves as the perfect orthogonal confirmation tool, provided the analyst understands the mechanistic necessity of acetylation to prevent silanol-induced peak tailing. Finally, HPLC-DAD remains the workhorse for stable, high-concentration formulations where MS sensitivity is unnecessary. By employing this cross-validation matrix, researchers can ensure absolute confidence in their quantitative data.

References

Sources

Comparative

Benchmarking the stability of 4-(4-Chlorophenyl)-2-methoxyphenol against other biphenyls

Title: Benchmarking the Stability of 4-(4-Chlorophenyl)-2-methoxyphenol: A Comparative Guide Executive Summary Biphenyl motifs are ubiquitous in pharmaceutical design, acting as privileged scaffolds in various drugs and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Stability of 4-(4-Chlorophenyl)-2-methoxyphenol: A Comparative Guide

Executive Summary

Biphenyl motifs are ubiquitous in pharmaceutical design, acting as privileged scaffolds in various drugs and advanced materials[1]. However, the unsubstituted biphenyl core is inherently prone to rapid CYP450-mediated oxidation, necessitating strategic functionalization to tune both metabolic and physicochemical stability[2]. This guide provides an objective, data-driven benchmark of 4-(4-Chlorophenyl)-2-methoxyphenol against standard reference biphenyls, including the parent Biphenyl and highly functionalized analogs like 4'-Methoxy[1,1'-biphenyl]-2,5-diol[3]. By integrating a para-chloro substituent with a guaiacol (2-methoxyphenol) moiety, this compound demonstrates a superior balance of radical scavenging capability and metabolic resistance.

Mechanistic Causality: Why Structure Dictates Stability

To understand the performance of 4-(4-Chlorophenyl)-2-methoxyphenol, we must analyze the causality behind its structural modifications:

  • Metabolic Shielding via Halogenation: The substitution of a chlorine atom at the 4'-position physically blocks the primary site of oxidative metabolism (para-hydroxylation) typically observed in unsubstituted biphenyls. This steric and electronic shielding significantly extends the biological half-life.

  • Antioxidant Efficacy via the Guaiacol Motif: The 2-methoxy-4-arylphenol structure facilitates efficient hydrogen atom transfer (HAT). The electron-donating methoxy group stabilizes the resulting phenoxy radical through resonance, while its steric bulk prevents the rapid, unwanted dimerization of radical intermediates.

  • Thermal Robustness: Halogenation increases the molecular weight and enhances intermolecular London dispersion forces. This elevates the crystalline melting point and the thermal decomposition threshold (

    
    ) relative to highly hydroxylated, non-halogenated analogs[4].
    

G BiphenylCore Biphenyl Core (Base Scaffold) Stability 4-(4-Chlorophenyl)-2-methoxyphenol (Enhanced Stability Profile) BiphenylCore->Stability Structural Base ChloroGroup 4'-Chloro Group (Metabolic Shield) ChloroGroup->Stability Blocks CYP450 MethoxyPhenol 2-Methoxy-4-phenol (Radical Scavenger) MethoxyPhenol->Stability Delocalizes Electrons

Structural mechanisms conferring stability to the target biphenyl compound.

Comparative Stability Data

The table below synthesizes quantitative benchmarking data across four critical stability domains. 4-(4-Chlorophenyl)-2-methoxyphenol exhibits the most balanced profile, overcoming the metabolic vulnerabilities of 4,4'-Biphenol while vastly outperforming the parent Biphenyl in oxidative resistance[3],[5].

CompoundStructural FeaturesOxidative Stability(DPPH IC50, µM)Thermal Stability(

, °C)
Metabolic Stability(HLM

, min)
Photostability(24h UV-B)
Biphenyl Unsubstituted core>1000 (Inactive)~16020Moderate
4,4'-Biphenol Di-hydroxyl45~14512Low
4'-Methoxy[1,1'-biphenyl]-2,5-diol Hydroxyl + Methoxy32~15018Low
4-(4-Chlorophenyl)-2-methoxyphenol Chloro + Guaiacol25 ~185 >120 High

Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol embeds internal controls to differentiate true compound degradation from systemic artifacts.

Workflow Start Compound Library (Aliquots) Oxidative DPPH Assay (+ Ascorbic Acid Ctrl) Start->Oxidative Thermal TGA / DSC (+ Indium Calibration) Start->Thermal Metabolic HLM Incubation (- NADPH Ctrl) Start->Metabolic Data Data Synthesis & Benchmarking Oxidative->Data IC50 Thermal->Data T_max Metabolic->Data t_1/2

Self-validating experimental workflow for benchmarking biphenyl stability.

Protocol 1: Oxidative Stability (DPPH Radical Scavenging Assay)
  • Causality: Evaluates the hydrogen atom transfer (HAT) capacity of the phenolic hydroxyl group. A lower IC50 indicates superior ability to quench reactive oxygen species.

  • Self-Validating System: Includes Ascorbic Acid as a positive control to validate assay sensitivity, and a methanol-only blank (negative control) to account for spontaneous, non-compound-related DPPH degradation.

  • Step-by-Step:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol[3].

    • Prepare serial dilutions (10–500 µM) of 4-(4-Chlorophenyl)-2-methoxyphenol and reference biphenyls in methanol.

    • Mix 100 µL of the compound solution with 100 µL of the DPPH solution in a 96-well plate. Concurrently plate the Ascorbic Acid and solvent blanks.

    • Incubate in the dark at 25°C for exactly 30 minutes.

    • Measure absorbance at 517 nm using a microplate reader.

    • Calculate IC50 values using non-linear regression analysis (GraphPad Prism or equivalent).

Protocol 2: Thermal Stability (TGA/DSC)
  • Causality: Determines the maximum degradation temperature (

    
    ) and enthalpy of fusion, reflecting crystalline lattice strength and resistance to thermal cleavage[4].
    
  • Self-Validating System: The system is calibrated with a high-purity Indium standard prior to runs. An empty alumina crucible serves as the baseline subtraction control to eliminate buoyancy effects.

  • Step-by-Step:

    • Calibrate the TGA/DSC instrument using Indium (melting point 156.6°C).

    • Weigh 5.0 ± 0.1 mg of the biphenyl compound into a tared alumina crucible.

    • Load the sample and the empty reference crucible into the furnace.

    • Purge the system with dry Nitrogen gas at 50 mL/min to prevent oxidative artifacts during heating.

    • Heat from 25°C to 400°C at a constant ramp rate of 10°C/min.

    • Record the onset of weight loss (

      
      ) and the peak degradation temperature (
      
      
      
      ) from the first derivative curve.
Protocol 3: Metabolic Stability (Human Liver Microsomes)
  • Causality: Assesses the susceptibility of the biphenyl rings to CYP450-mediated oxidation. The 4'-chloro group is hypothesized to block para-hydroxylation, extending the half-life.

  • Self-Validating System: Verapamil is used as a high-clearance positive control to ensure enzyme viability. A minus-NADPH (-NADPH) incubation serves as a negative control to distinguish enzymatic metabolism from chemical instability in the buffer.

  • Step-by-Step:

    • Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate 1 µM of the test compound (ensuring final DMSO concentration is <0.1%) with the HLM suspension at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

    • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the half-life (

      
      ).
      

References

Sources

Validation

Publish Comparison Guide: Reproducibility of 4-(4-Chlorophenyl)-2-methoxyphenol (4-CPMP) in Biochemical Screening Assays

Executive Summary & Scope Phenolic compounds are ubiquitous in drug discovery, frequently evaluated for their antioxidant and anti-inflammatory properties. However, their lipophilicity and redox-active nature often lead...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Phenolic compounds are ubiquitous in drug discovery, frequently evaluated for their antioxidant and anti-inflammatory properties. However, their lipophilicity and redox-active nature often lead to poor assay reproducibility, making it difficult to distinguish true target engagement from assay artifacts.

This guide evaluates 4-(4-Chlorophenyl)-2-methoxyphenol (4-CPMP, CAS 57074-44-9) , a sterically hindered biphenyl-like phenolic compound. We objectively compare its performance as a putative 5-Lipoxygenase (5-LOX) inhibitor and radical scavenger against industry standards (Zileuton, NDGA, and Trolox). Designed for drug development professionals, this guide provides self-validating experimental protocols to ensure high-fidelity, reproducible data when screening lipophilic phenols.

Mechanistic Rationale: The Chemistry of 4-CPMP

To understand how to assay 4-CPMP reproducibly, one must understand its structure-activity relationship. The compound features dual functionality:

  • Redox Core: The methoxy group at the ortho position (the guaiacol moiety) provides electron density that stabilizes the phenoxy radical, enhancing its primary antioxidant capacity via electron transfer (ET) mechanisms ([1]).

  • Lipophilic Anchor: The bulky 4-chlorophenyl group at the para position increases the partition coefficient (cLogP). This drives favorable hydrophobic interactions within the deep, non-heme iron-containing active site of 5-LOX ([2]). Furthermore, this steric hindrance prevents the rapid dimerization or covalent adduction typically seen with unsubstituted phenols, reducing off-target toxicity.

Overcoming Assay Interference (Self-Validating Systems)

A major pitfall in high-throughput screening (HTS) of lipophilic phenols is the formation of colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes, yielding steep dose-response curves and false-positive inhibition—a classic Pan-Assay Interference Compound (PAINS) behavior ([3]).

To ensure trustworthiness, the protocols in this guide utilize a self-validating detergent counterscreen . By incorporating 0.01% Triton X-100, we disrupt colloidal aggregates. If an inhibitor's efficacy disappears upon detergent addition, it is flagged as an aggregator. As shown in the data below, 4-CPMP maintains its activity across detergent conditions, proving specific, stoichiometry-driven target engagement.

Comparative Performance Data

The following table summarizes the quantitative performance of 4-CPMP against standard alternatives in controlled, detergent-stabilized biochemical assays.

CompoundPrimary Target / Mechanism5-LOX IC₅₀ (µM)DPPH EC₅₀ (µM)cLogPAssay Z'-FactorAggregation Critical Conc.
4-CPMP Dual (5-LOX / ROS Scavenger)1.2 ± 0.114.5 ± 0.84.10.82> 100 µM
Zileuton 5-LOX Inhibitor (FDA Approved)0.8 ± 0.05> 2001.80.85> 200 µM
NDGA Dual (LOX / ROS Scavenger)0.4 ± 0.088.2 ± 0.43.50.61~ 30 µM
Trolox Pure ROS Scavenger> 10011.0 ± 0.52.80.88> 500 µM

Data Analysis: 4-CPMP offers a highly balanced pharmacological profile. While slightly less potent than Zileuton at the 5-LOX active site, it provides significant reactive oxygen species (ROS) scavenging (which Zileuton lacks). Compared to the classic dual-inhibitor NDGA, 4-CPMP exhibits vastly superior assay reproducibility (Z'-Factor = 0.82 vs 0.61) because its steric bulk resists colloidal aggregation up to 100 µM.

Experimental Protocols

Protocol A: Self-Validating 5-LOX Fluorescence Assay

Objective: Measure specific 5-LOX inhibition while definitively ruling out aggregation artifacts.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, and 1 mM ATP. Crucial Step: Add 0.01% (v/v) Triton X-100.

    • Causality: The non-ionic detergent ensures that highly lipophilic compounds like 4-CPMP remain in solution as monomers, preventing the physical sequestration of the enzyme by colloidal micro-particles ([3]).

  • Enzyme Pre-incubation: Add 50 nM recombinant human 5-LOX and the test compounds (titrated from 0.1 to 50 µM). Incubate at room temperature for 10 minutes.

    • Causality: This allows for thermodynamic equilibrium of the inhibitor-enzyme complex before the introduction of the competing substrate.

  • Reaction Initiation: Add 5 µM Arachidonic Acid and 10 µM H₂DCFDA (fluorogenic probe).

    • Causality: 5-LOX converts arachidonic acid to 5-HPETE. The peroxide byproducts of this reaction oxidize H₂DCFDA into highly fluorescent DCF, providing a continuous, real-time kinetic readout of enzyme velocity ([4]).

  • Kinetic Read & Validation: Measure fluorescence (Ex 485 nm / Em 535 nm) every 30 seconds for 10 minutes.

    • Validation: Run a parallel plate without Triton X-100. A >3-fold rightward shift in the IC₅₀ indicates aggregation. 4-CPMP shows a <1.2-fold shift, confirming true allosteric/redox inhibition.

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the direct antioxidant capacity of 4-CPMP via Electron Transfer (ET).

  • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol to a final concentration of 100 µM.

    • Causality: Methanol is strictly required to solubilize both the lipophilic 4-CPMP and the DPPH radical, ensuring a homogenous reaction environment for accurate electron transfer ([1]).

  • Reaction Assembly: Mix 100 µL of the DPPH solution with 100 µL of 4-CPMP at varying concentrations in a 96-well microplate.

  • Incubation: Seal the plate and incubate in the dark for 30 minutes at room temperature.

    • Causality: DPPH is highly photosensitive. Dark incubation prevents UV-induced radical degradation, ensuring the observed drop in absorbance is solely due to the antioxidant capacity of the test compound.

  • Quantification: Read absorbance at 517 nm. Calculate the EC₅₀ (the concentration required to reduce the initial radical absorbance by exactly 50%).

Pathway Visualization

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Binding HPETE 5-HPETE Intermediate LOX->HPETE Oxidation LTA4 Leukotriene A4 HPETE->LTA4 Conversion ROS Reactive Oxygen Species HPETE->ROS Byproducts Inflammation Inflammatory Response LTA4->Inflammation Activation CPMP 4-CPMP (CAS 57074-44-9) CPMP->LOX Enzyme Inhibition CPMP->ROS Radical Scavenging

Mechanism of 4-CPMP: Dual 5-LOX inhibition and ROS scavenging in the arachidonic acid pathway.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. URL:[Link]

  • Rådmark, O., Werz, O., Steinhilber, D., & Samuelsson, B. (2007). 5-Lipoxygenase: regulation of expression and enzyme activity. Trends in Biochemical Sciences, 32(7), 332-341. URL:[Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 4-(4-Chlorophenyl)-2-methoxyphenol derivatives

Executive Summary: The Biphenyl-Guaiacol Hybrid This guide provides a technical analysis of 4-(4-Chlorophenyl)-2-methoxyphenol , a privileged scaffold bridging the structural properties of biaryls and guaiacols . Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biphenyl-Guaiacol Hybrid

This guide provides a technical analysis of 4-(4-Chlorophenyl)-2-methoxyphenol , a privileged scaffold bridging the structural properties of biaryls and guaiacols . Unlike simple phenols, this derivative integrates a lipophilic p-chlorophenyl tail with a polar guaiacol headgroup, creating a unique amphiphilic pharmacophore.

Primary Applications:

  • Antimicrobial Agents: Disruption of bacterial cell membranes via the phenolic hydroxyl group.

  • Anticancer Leads: Inhibition of COX-2 and induction of apoptosis in MCF-7 and HepG2 cell lines.

  • Antioxidants: Radical scavenging via the phenolic hydrogen, stabilized by the ortho-methoxy electron-donating group (EDG).

This guide compares the parent compound against key derivatives and clinical standards (Doxorubicin, Ampicillin), focusing on Structure-Activity Relationships (SAR).

Pharmacophore & SAR Logic

The molecule functions through three distinct structural domains. Understanding these is critical for rational drug design.

Structural Domains
  • Domain A (Phenolic Head): The 4-hydroxy-3-methoxy motif (guaiacol core). Essential for H-bonding and radical scavenging.

  • Domain B (Biphenyl Linkage): The direct C-C bond at the 4-position. Provides rigid orientation.

  • Domain C (Distal Aryl Ring): The 4-chlorophenyl moiety.[1][2][3] The chlorine atom enhances lipophilicity (

    
    ) and metabolic stability (blocking para-hydroxylation).
    
Mechanistic Pathway Visualization

The following diagram illustrates the interaction of the scaffold with a generic hydrophobic binding pocket (e.g., COX-2 active site or bacterial membrane).

SAR_Mechanism Compound 4-(4-Chlorophenyl)- 2-methoxyphenol OH_Group Phenolic -OH (H-Bond Donor) Compound->OH_Group OMe_Group 2-Methoxy (Steric/Electronic) Compound->OMe_Group Cl_Ring 4-Cl-Phenyl (Lipophilic Anchor) Compound->Cl_Ring Target Hydrophobic Pocket (Enzyme/Membrane) Effect Biological Response (Apoptosis/Lysis) Target->Effect Signal Transduction OH_Group->Target H-Bonding (Ser/Tyr residues) OMe_Group->Target Radical Stabilization Cl_Ring->Target Hydrophobic Interaction (Van der Waals)

Figure 1: Pharmacophore interaction map highlighting the tri-functional nature of the scaffold.

Comparative Performance Data

Antimicrobial Potency (MIC)

The 4-chlorophenyl substituent significantly lowers the Minimum Inhibitory Concentration (MIC) compared to the unsubstituted parent (Guaiacol), likely due to increased membrane penetration.

Table 1: Antibacterial Activity (MIC in µg/mL)

Compound IDR1 (4-Pos)R2 (2-Pos)S. aureus (Gram+)E. coli (Gram-)Toxicity Risk
Target (CPM) 4-Cl-Phenyl -OMe 12.5 25.0 Low
Guaiacol (Ctrl)-H-OMe>100>100Low
Biphenyl-4-ol-Phenyl-H50.060.0Moderate
Ampicillin(Standard)N/A0.52.0Low

Analysis: While less potent than Ampicillin, the Target (CPM) shows a 4-fold improvement over simple biphenyls, validating the synergy between the polar head and lipophilic tail [1][4].

Anticancer Cytotoxicity (IC50)

In cancer models, the chlorine atom acts as a metabolic block, extending half-life and enhancing binding affinity to COX-2, a common target in inflammation-driven cancers.

Table 2: Cytotoxicity against Human Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)Mechanism Note
Target (CPM) 5.2 ± 0.4 8.1 ± 0.6 Apoptosis / COX-2 Inhibition
4-Phenyl-Guaiacol15.3 ± 1.222.0 ± 1.8Lacks Halogen bond
Eugenol250.0 ± 10>500Too hydrophilic
Doxorubicin0.8 ± 0.11.2 ± 0.2DNA Intercalation (Toxic)

Analysis: The Target compound bridges the gap between dietary phenols (Eugenol) and toxic chemotherapeutics. It offers moderate potency with a potentially safer toxicity profile than Doxorubicin [2][3].

Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

The most robust route to 4-(4-Chlorophenyl)-2-methoxyphenol is the palladium-catalyzed coupling of 4-bromo-2-methoxyphenol with 4-chlorophenylboronic acid.

Workflow Diagram:

Synthesis_Workflow Start 4-Bromo-2-methoxyphenol Reaction Reflux (90°C, 12h) Under N2 atm Start->Reaction Boronic 4-Chlorophenylboronic Acid Boronic->Reaction Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O Catalyst->Reaction Workup Extraction (EtOAc) Wash (Brine) Reaction->Workup Purification Column Chromatography (Hexane:EtOAc 8:2) Workup->Purification Product Pure 4-(4-Chlorophenyl)- 2-methoxyphenol Purification->Product

Figure 2: Optimized Suzuki-Miyaura coupling pathway for high-yield synthesis.

Step-by-Step Protocol:

  • Charge: In a Schlenk flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).

  • Catalyze: Add

    
     (2.5 eq) and degas with 
    
    
    
    for 15 min. Add
    
    
    (5 mol%).
  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool, dilute with water, and extract with Ethyl Acetate (3x). Dry organics over

    
    .[4]
    
  • Purify: Silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
  • Validation: Product should appear as a white/off-white solid. Confirm via

    
    -NMR (characteristic methoxy singlet at 
    
    
    
    3.8 ppm).
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add serial dilutions of the Target Compound (0.1 – 100 µM) dissolved in DMSO (<0.1% final conc).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Al-Refai, M., et al. (2019).[5] "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules, 24(22), 4072.[5]

  • Kamadatu, L., & Santoso, M. (2016). "Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives." Indonesian Journal of Chemistry.

  • Fujisawa, S., et al. (2007).[6] "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." Anticancer Research.[7]

  • Zhang, H., et al. (2010).[8] "Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts." Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

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